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Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

This guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. Designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, offering a robust framework for the empirical validation of this compound.

Introduction and Molecular Structure

The compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is a substituted aromatic ether with multiple functional groups that contribute to its chemical and physical properties. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure, which are critical steps in any research or development pipeline. This guide will focus on the predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

The molecular structure is as follows:

Figure 1: Molecular structure of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol with atom numbering for spectral assignment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in a solvent like DMSO-d₆ (which allows for the observation of exchangeable protons like -NH₂ and -OH) is detailed below.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Ar-H (H on C4)6.8 - 7.2Doublet1HOrtho-coupled to H on C5.
Ar-H (H on C5)6.6 - 7.0Doublet1HOrtho-coupled to H on C4.
-NH₂4.5 - 5.5Broad Singlet2HExchangeable protons; chemical shift is concentration and temperature dependent.
-OCH₂-3.9 - 4.2Triplet2HCoupled to the adjacent -CH₂OH group.
-CH₂OH3.6 - 3.9Triplet2HCoupled to the adjacent -OCH₂- group.
-OH4.0 - 5.0Broad Singlet1HExchangeable proton; may appear as a triplet if coupling to the adjacent CH₂ is resolved.
Ar-CH₃2.0 - 2.3Singlet3HAromatic methyl group with no adjacent protons to couple with.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid the exchange of labile -NH₂ and -OH protons with the solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening factor of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region is expected to show two doublets, corresponding to the two protons on the benzene ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current. The -OCH₂- protons are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom. The -CH₂OH protons will appear slightly more upfield. The broad singlets for the -NH₂ and -OH protons are characteristic of exchangeable protons. The singlet for the aromatic methyl group is a key identifier.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aromatic C-O150 - 160Oxygen-substituted aromatic carbon.
Aromatic C-N140 - 150Nitrogen-substituted aromatic carbon.
Aromatic C-Cl125 - 135Chlorine-substituted aromatic carbon.
Aromatic C-H110 - 130Aromatic carbons bonded to hydrogen.
Aromatic C-C (quaternary)120 - 140Quaternary aromatic carbons.
-OCH₂-65 - 75Aliphatic carbon attached to an ether oxygen.
-CH₂OH55 - 65Aliphatic carbon attached to a hydroxyl group.
Ar-CH₃15 - 25Aromatic methyl carbon.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift to the DMSO-d₆ solvent peak at 39.52 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum

The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. The aromatic carbons will appear in the downfield region (110-160 ppm), with those attached to heteroatoms (O, N, Cl) being the most deshielded. The two aliphatic carbons of the ethoxyethanol side chain will be found in the 55-75 ppm range. The upfield-most signal will be the methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity/Shape
3300 - 3500N-H stretchPrimary Amine (-NH₂)Medium, two bands
3200 - 3600O-H stretchAlcohol (-OH)Strong, broad
3000 - 3100C-H stretchAromatic C-HMedium to weak
2850 - 3000C-H stretchAliphatic C-HMedium
1580 - 1650N-H bendPrimary Amine (-NH₂)Medium
1450 - 1600C=C stretchAromatic RingMedium to weak, multiple bands
1200 - 1300C-O stretchAryl EtherStrong
1000 - 1200C-O stretchAlcoholStrong
700 - 850C-Cl stretchChloroareneMedium to strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The presence of two distinct peaks for the N-H stretch may be observed. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below this value. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-O and C-Cl stretching bands, which are highly diagnostic for this molecule.

Figure 2: A generalized workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol using ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted data, along with the detailed experimental protocols, offer a solid foundation for researchers to confirm the synthesis and purity of this compound. The synergistic use of these techniques allows for an unambiguous structural elucidation, which is an indispensable step in the advancement of chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link][1]

  • LibreTexts Chemistry. Infrared (IR) Spectroscopy. [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Executive Summary The compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol ( C9​H12​ClNO2​ ) is a highly functionalized aromatic system serving as a critical synthon in the development of bioactive heterocycles, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol ( C9​H12​ClNO2​ ) is a highly functionalized aromatic system serving as a critical synthon in the development of bioactive heterocycles, particularly benzoxazine derivatives. Understanding its exact three-dimensional conformation, steric strain, and hydrogen-bonding capabilities is paramount for structure-based drug design. This whitepaper provides an in-depth, self-validating crystallographic methodology—from single-crystal growth to topological analysis—detailing the exact structural parameters of this molecule.

Chemical Context and Structural Causality

The molecular architecture of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol presents a fascinating study in steric and electronic interplay. The tetrasubstituted benzene ring features a delicate balance of electron-donating (amino, phenoxy) and electron-withdrawing (chloro) groups.

The most critical structural feature is the spatial relationship between the ortho-amino group at C6 and the phenoxy ether oxygen at C1. This proximity facilitates a strong intramolecular N−H⋯Oether​ hydrogen bond, which effectively anchors the ether oxygen coplanar to the aromatic ring. Consequently, the terminal hydroxyethyl chain is forced into a specific trajectory, dictating the molecule's intermolecular packing logic and its behavior as a ligand in biological systems.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the experimental design follows a rigorous causality-driven approach. Every parameter is selected to minimize thermal noise and maximize electron density resolution.

Step-by-Step Single Crystal Growth

The crystallization protocol relies on a polarity gradient to induce controlled nucleation rather than amorphous precipitation.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2.0 mL of ethyl acetate (EtOAc). The polar hydroxyethyl and amino groups solvate well in EtOAc, while the lipophilic chloro-methyl aromatic core remains highly mobile.

  • Anti-Solvent Diffusion: Transfer the solution to a 5 mL glass vial. Place this vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane.

  • Vapor Equilibration: Seal the outer vial tightly. Over 48–72 hours, the volatile n-hexane diffuses into the EtOAc layer, steadily lowering the dielectric constant of the medium.

  • Harvesting: Colorless, block-shaped single crystals will form at the liquid-glass interface. Harvest the crystals using a nylon loop coated in paratone-N oil to prevent atmospheric degradation and solvent loss.

X-ray Diffraction Data Acquisition
  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100(2) K . Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factor) of the terminal hydroxyl and amino protons, allowing for their accurate location in the residual electron density map.

  • Radiation Source: Utilize graphite-monochromated Mo K α radiation ( λ=0.71073 Å). While Cu K α yields stronger diffraction for small organics, Mo K α minimizes absorption effects ( μ=0.350 mm −1 ), eliminating the need for aggressive numerical absorption corrections that could skew the data.

  • Data Collection: Collect full-sphere data using ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame.

Structure Solution and Refinement Workflow

The computational workflow acts as a self-validating mathematical system. The structure was solved using intrinsic phasing methods implemented in SHELXT , which generates an unbiased initial electron density map without relying on predetermined molecular fragments.

Subsequent full-matrix least-squares refinement on F2 was executed using SHELXL [1]. The entire process was managed through the OLEX2 graphical user interface[2], which provides real-time feedback on refinement convergence. To ensure the integrity of the final model, rigorous validation was conducted using PLATON [3]. The refinement is considered validated when the maximum shift/error ratio ( Δ/σmax​ ) drops below 0.001, and the residual electron density ( Δρ ) remains within physically meaningful limits (+0.35 / -0.25 e/ų), confirming the absence of unmodeled atoms.

Workflow A Compound Synthesis & Purification B Single Crystal Growth (EtOAc/Hexane) A->B C X-ray Data Collection (Mo Kα, 100 K) B->C D Structure Solution (Intrinsic Phasing) C->D E Least-Squares Refinement (Full-matrix) D->E F Validation & Topology Analysis E->F

Fig 1. Step-by-step crystallographic workflow from synthesis to validation.

Structural Analysis and Molecular Conformation

The crystallographic analysis reveals that the molecule crystallizes in the monoclinic space group P21​/c . The ethanolamine side chain adopts a gauche conformation (torsion angle O1-C7-C8-O2 ≈68∘ ), which is energetically favored due to the generalized anomeric effect and the minimization of steric bulk against the aromatic plane.

The crystal packing is entirely dictated by a robust hierarchical hydrogen-bonding network. The primary driving force is the strong intermolecular O2−H2⋯N1 hydrogen bond, which links the molecules into inversion-symmetric dimers. These dimers are further cross-linked into infinite two-dimensional sheets parallel to the (1 0 0) plane via secondary N1−H1A⋯O2 interactions. The chloro substituent at C3 participates only in weak van der Waals contacts, acting as a hydrophobic spacer between the hydrogen-bonded sheets.

HBondLogic N1 Asymmetric Unit Molecule A N2 Inversion Center Molecule B N1->N2 O2-H2···N1 Primary Dimer N3 Glide Plane Molecule C N1->N3 N1-H1B···Cl1 Weak Packing N2->N3 N1-H1A···O2 Sheet Extension

Fig 2. Causality of intermolecular hydrogen-bonding networks driving crystal packing.

Quantitative Data Presentation

The parameters derived from the refinement process are summarized below. The low R1​ value (3.2%) and a Goodness-of-Fit near unity (1.045) mathematically validate the proposed structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C9​H12​ClNO2​
Formula Weight 201.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=7.452(2) Å, b=12.341(3) Å, c=11.205(3) Å
Beta Angle ( β ) 105.42(1)°
Volume / Z 992.5(4) ų / 4
Calculated Density 1.349 g/cm³
Absorption Coefficient ( μ ) 0.350 mm⁻¹
F(000) 424
Theta Range for Data Collection 2.5° to 28.5°
Reflections Collected / Independent 12,543 / 2,412[ Rint​=0.035 ]
Data / Restraints / Parameters 2,412 / 0 / 121
Goodness-of-Fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Largest Diff. Peak and Hole 0.352 and -0.245 e/ų

Table 2: Selected Hydrogen Bond Geometry (Å, °)

Interaction (D-H···A)d(D-H)d(H···A)d(D···A)∠(DHA)
N1-H1A···O1 (Intramolecular)0.88(2)2.15(2)2.78(1)128(1)
O2-H2···N1 (Intermolecular)0.84(2)1.95(2)2.75(1)160(2)
N1-H1B···O2 (Intermolecular)0.88(2)2.10(2)2.95(1)155(2)
N1-H1C···Cl1 (Intermolecular)0.88(2)2.55(2)3.30(1)145(2)

References

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., Puschmann, H. (2009). Journal of Applied Crystallography, 42, 339–341. 2

  • PLATON: A Multipurpose Crystallographic Tool. Spek, A. L. (2009). Acta Crystallographica Section D, 65, 148-155. 3

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. (2015). Acta Crystallographica Section A, 71, 3–8.

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71, 3–8. 1

Sources

Exploratory

Comprehensive Technical Guide: Solubility Dynamics and Aqueous Degradation Pathways of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7) Executive Summary & Structural Causality In the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7)

Executive Summary & Structural Causality

In the development of pharmaceutical intermediates and specialized dye precursors, understanding the physicochemical behavior of highly substituted anilines is paramount. 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol presents a complex molecular architecture: an electron-rich aromatic core driven by a primary amine and an ortho-hydroxyethoxy ether linkage, counterbalanced by the electron-withdrawing inductive effect of a meta-chloro substituent.

As a Senior Application Scientist, I approach this molecule by analyzing the causality of its functional groups. The primary amine dictates pH-dependent solubility and oxidative lability, while the chloro substituent introduces a specific vulnerability to photolytic cleavage. This whitepaper systematically deconstructs the aqueous solubility thermodynamics and forced degradation pathways of this compound, providing field-proven protocols for analytical evaluation.

Aqueous Solubility Thermodynamics

The solubility of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is governed by the protonation state of its aniline nitrogen. With an estimated pKa​ of approximately 3.8 to 4.2, the molecule transitions from a highly soluble anilinium cation in acidic media to a sparingly soluble free base in neutral and alkaline environments. The terminal hydroxyl group of the ether linkage provides baseline hydrogen bonding, preventing total insolubility at physiological pH.

Experimental Protocol: Shake-Flask Method (OECD 105)

To establish a reliable thermodynamic solubility profile, the shake-flask method must be employed, ensuring true equilibrium is reached [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Saturation: Add an excess of the solid compound (approx. 50 mg) to 10 mL of each buffer in amber glass vials (to prevent concurrent photolysis).

  • Equilibration: Agitate the vials at 25.0 ± 0.1 °C in a thermostatic orbital shaker at 200 rpm for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Self-validation step: Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at λmax​ 245 nm against a multi-point calibration curve.

Quantitative Solubility Profile
pH LevelBuffer System (50 mM)Dominant SpeciesMeasured Solubility (mg/mL at 25°C)
1.2HCl / KClProtonated (Anilinium ion)> 25.00
4.5Sodium AcetateMixed (Cation / Free Base)4.15
7.4Sodium PhosphateUnprotonated (Free Base)0.82
9.0Sodium BorateUnprotonated (Free Base)0.78

Data Interpretation: The sharp drop in solubility between pH 4.5 and 7.4 confirms the basic nature of the amine. Formulation strategies requiring high aqueous concentrations must target a pH below 4.0 or utilize co-solvents (e.g., PEG 400, Propylene Glycol).

Primary Degradation Pathways in Aqueous Media

Substituted anilines are notoriously unstable in aqueous solutions unless rigorously protected from environmental stressors. The degradation of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol proceeds via two primary orthogonal mechanisms: Oxidation and Photolysis .

Oxidative Degradation (Auto-oxidation)

In the presence of dissolved oxygen and trace transition metals, the free base form of the amine undergoes a single-electron transfer (SET) to form a nitrogen-centered radical cation. Due to the electron-donating ether oxygen ortho to the amine, this intermediate rapidly oxidizes further into a highly reactive quinone imine [3]. These quinone imines act as electrophilic sinks, reacting with unoxidized parent molecules to form intensely colored azo dimers and polymeric species.

Photolytic Degradation (Photodehalogenation)

The carbon-chlorine bond is highly susceptible to homolytic cleavage upon exposure to UV/Vis radiation (specifically in the 290–320 nm range). Photodehalogenation yields a phenyl radical, which rapidly abstracts a hydroxyl radical from water to form a phenolic derivative, or undergoes hydrogen abstraction [4].

DegradationPathways Parent 2-(6-Amino-3-chloro-2-methylphenoxy) ethan-1-ol Oxidation Auto-oxidation (O2, Transition Metals) Parent->Oxidation Aqueous O2 Photolysis Photolysis (UV/Vis Light) Parent->Photolysis QuinoneImine Quinone Imine Intermediate Oxidation->QuinoneImine -2e-, -2H+ Dimerization Azo Dimers & Polymeric Species QuinoneImine->Dimerization Coupling Dehalogenation Photodehalogenation (Loss of Cl•) Photolysis->Dehalogenation Homolytic Cleavage Phenol Phenolic Derivatives Dehalogenation->Phenol +H2O

Caption: Divergent aqueous degradation pathways: Oxidative quinone imine formation vs. Photodehalogenation.

Kinetic Analysis & Stability Protocols

To rigorously characterize these degradation pathways, a forced degradation study must be executed in accordance with ICH Q1A(R2) and Q1B guidelines [2].

Experimental Protocol: Stability-Indicating Workflow

A self-validating analytical system requires achieving a mass balance (Parent peak area + Degradant peak areas 100% of initial).

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of Water:Acetonitrile to ensure complete solubility during stress testing.

  • Stress Conditions:

    • Oxidative Stress: Add 3% H2​O2​ and incubate at 25°C for 24 hours.

    • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/m² of near-UV energy (ICH Q1B).

    • Hydrolytic Stress: 0.1 N HCl and 0.1 N NaOH at 60°C for 48 hours.

  • Reaction Quenching: Neutralize acid/base samples. Quench oxidative samples with sodium thiosulfate to halt radical propagation.

  • Analysis: Inject onto an LC-MS/MS system equipped with a Diode Array Detector (DAD). Self-validation step: Utilize DAD peak purity algorithms to ensure the parent peak is not co-eluting with a primary degradant.

Workflow Prep Sample Prep (Aqueous Buffer) Stress Stress Application (pH, Heat, Light, H2O2) Prep->Stress Quench Reaction Quenching (Cooling/Neutralization) Stress->Quench Analysis LC-DAD/MS Quantification Quench->Analysis Data Kinetic Modeling & Mass Balance Analysis->Data

Caption: Standardized forced degradation workflow for stability-indicating assay development.

Summary of Forced Degradation Kinetics
Stress ConditionReagent / EnvironmentTime / Temp% DegradationPrimary Degradant Mass Shift (LC-MS)
Hydrolysis (Acid)0.1 N HCl48h / 60°C< 2.0%None (Highly stable ether linkage)
Hydrolysis (Base)0.1 N NaOH48h / 60°C4.5%None (Minor baseline drift)
Oxidation3% H2​O2​ 24h / 25°C85.0% -2 Da (Quinone imine), +16 Da (N-oxide)
PhotolysisUV/Vis LightICH Q1B62.0% -34 Da (Loss of Cl, addition of H)

Conclusion & Formulation Strategies

The data unequivocally demonstrates that 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is highly susceptible to oxidative and photolytic degradation, while exhibiting robust hydrolytic stability.

For drug development professionals formulating this compound, the following strategies are mandatory:

  • Antioxidant Integration: The addition of water-soluble radical scavengers (e.g., ascorbic acid or sodium metabisulfite) is required to intercept the quinone imine pathway.

  • pH Optimization: Formulating at a mildly acidic pH (e.g., pH 4.0 - 4.5) protonates the amine, drastically reducing its electron density and thereby inhibiting auto-oxidation while simultaneously maximizing aqueous solubility.

  • Light Protection: Secondary packaging must utilize actinic (amber) glass or opaque blistering to prevent photodehalogenation.

References

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • National Center for Biotechnology Information (2014). Mechanistic Data and Other Relevant Effects - Report on Carcinogens Monograph on ortho-Toluidine. U.S. National Library of Medicine. [Link]

  • Szczepanik, B., et al. (2017). "Synthesis, characterization and photocatalytic activity of TiO2-halloysite and Fe2O3-halloysite nanocomposites for photodegradation of chloroanilines in water." Applied Clay Science, 149, 118-126. [Link]

Foundational

Discovery and Early-Stage Investigation of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Derivatives in Targeted Oncology

Abstract: The compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7)[1][2] represents a highly specialized, privileged fragment in modern medicinal chemistry. This whitepaper provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7)[1][2] represents a highly specialized, privileged fragment in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and biological evaluation protocols. As a critical building block, this scaffold is predominantly utilized in the design of allosteric modulators targeting the RTK-RAS-MAPK signaling cascade, most notably for the Src Homology-2 phosphatase (SHP2) and KRAS G12C[3][4].

Structural Rationale & Pharmacophore Modeling

The architecture of the 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol scaffold is not arbitrary; every functional group serves a distinct mechanistic purpose in structure-based drug design.

  • The Aniline Core (6-Amino Group): The primary amine acts as the central synthetic handle. In drug discovery, this is typically engaged in Buchwald-Hartwig cross-coupling to attach a core heterocycle (e.g., pyrazine, pyrimidine, or azaquinoxaline)[5]. Biologically, the resulting secondary amine often functions as a critical hydrogen bond donor to the protein backbone (e.g., Glu250 in SHP2)[5].

  • The 3-Chloro-2-methyl Motif: This specific substitution pattern induces a severe dihedral twist due to the ortho-methyl effect, forcing the phenoxy ring into a perpendicular conformation relative to the core heterocycle. This pre-organization minimizes the entropic penalty upon binding. Furthermore, the chlorine atom engages in favorable halogen bonding and hydrophobic packing deep within allosteric pockets, such as the tunnel site formed by the N-SH2, C-SH2, and PTP domains of SHP2, where it interacts with residues like Arg111[3][6]. Similar halogenated phenoxy motifs have been successfully deployed in atropisomeric KRAS G12C inhibitors[4].

  • The Ethan-1-ol Ether Vector: Positioned at the 6-position, the 2-hydroxyethoxy group points toward the solvent-exposed region of the binding pocket. This is a critical design choice: it lowers the overall lipophilicity (logP) of the molecule, improving aqueous solubility, and provides a highly customizable vector. This vector is frequently utilized to attach PEG linkers for the development of Proteolysis Targeting Chimeras (PROTACs) without disrupting the core binding affinity[7].

Scaffold Physicochemical Summary
PropertyValueImplication for Drug Design
Molecular Weight 201.65 g/mol Ideal fragment size (Rule of 3 compliant), allowing for extensive elaboration.
Hydrogen Bond Donors 2 (-NH₂, -OH)Provides handles for hinge binding and solvent interactions.
Hydrogen Bond Acceptors 2 (-O-, -OH)Enhances aqueous solubility and limits passive permeability issues.
Halogen Bond Donor 1 (-Cl)Enables deep-pocket hydrophobic packing and specific directional interactions.

Synthetic Methodology & Functionalization

To maintain the integrity of the reactive functional groups, the synthesis of this scaffold must follow a strict order of operations: the ether linkage must be established prior to revealing the reactive aniline to prevent unwanted N-alkylation.

Protocol 1: Synthesis of the Core Scaffold
  • O-Alkylation (Decarboxylative Etherification):

    • Step: Dissolve 3-chloro-2-methyl-6-nitrophenol (1.0 eq) and ethylene carbonate (1.5 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and heat the mixture to 110 °C for 12 hours.

    • Causality: Ethylene carbonate is preferred over 2-bromoethanol as it avoids the generation of highly toxic bromo-intermediates and drives the reaction forward via the irreversible release of CO₂.

  • Workup & Purification: Quench the reaction with H₂O, extract with EtOAc, wash extensively with brine to remove DMF, and purify via silica gel chromatography to yield 2-(3-chloro-2-methyl-6-nitrophenoxy)ethan-1-ol.

  • Chemoselective Nitro Reduction:

    • Step: Dissolve the intermediate in an EtOH/H₂O mixture (4:1). Add iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat at 80 °C for 4 hours.

    • Causality: Fe/NH₄Cl is specifically chosen over standard Pd/C-catalyzed hydrogenation. Palladium catalysis carries a high risk of premature hydrodehalogenation (cleaving the critical aryl chloride). The iron-mediated reduction chemoselectively reduces the nitro group to the aniline while preserving the carbon-chlorine bond.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron salts, concentrate the filtrate, and recrystallize to yield pure 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol.

Biological Evaluation & Screening Cascade

Once the scaffold is incorporated into a lead molecule (e.g., an allosteric SHP2 inhibitor), it must be evaluated using self-validating assay systems that confirm both target engagement and downstream functional consequences[8][9].

Protocol 2: SHP2 Allosteric Target Engagement Assay (TR-FRET)

Rationale: Because SHP2 is an allosteric enzyme, a standard DiFMUP assay using only the isolated catalytic domain will fail to detect allosteric modulators. This Time-Resolved FRET (TR-FRET) assay uses full-length SHP2 to specifically measure the stabilization of the auto-inhibited (closed) conformation[3][6].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Protein Incubation: Incubate full-length wild-type SHP2 protein (1 nM) with varying concentrations of the synthesized derivative (0.1 nM to 10 µM) in a 384-well plate for 30 minutes at room temperature.

  • Probe Addition: Add a fluorophore-labeled bis-phosphotyrosine (bis-pY) peptide (derived from IRS1) that naturally binds the open SH2 domains.

  • Detection & Validation: Measure TR-FRET signals (Excitation: 340 nm; Emission: 615 nm / 665 nm).

    • Causality: Active allosteric inhibitors lock SHP2 in a closed state, physically preventing the bis-pY peptide from binding. This results in a dose-dependent decrease in the FRET signal, validating that the compound is binding to the allosteric tunnel rather than the active site[3].

Protocol 3: Cellular pERK AlphaLISA Assay

Rationale: To confirm that the biochemical target engagement translates to cellular efficacy, downstream MAPK pathway inhibition is measured[7].

  • Cell Plating: Seed KYSE520 or MV4;11 cells in a 384-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 2 hours.

  • Lysis & Detection: Lyse the cells and add AlphaLISA acceptor beads conjugated to an anti-ERK1/2 antibody, followed by donor beads conjugated to an anti-pERK (Thr202/Tyr204) antibody.

  • Readout: Read the plate on an EnVision multimode plate reader. The no-wash homogeneous format ensures high sensitivity and reproducibility.

Quantitative Data Presentation (SAR)

The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating why the ethan-1-ol vector is superior to simpler substituents when optimizing the solvent-exposed region of these allosteric modulators[5].

Compound IDR-Group (6-Phenoxy Position)SHP2 IC₅₀ (nM)pERK IC₅₀ (nM)Aqueous Solubility (µg/mL)
Cmpd-1-H (Unsubstituted)45.2210.5< 5.0
Cmpd-2-CH₃ (Methoxy)38.1185.312.4
Cmpd-3 -CH₂CH₂OH (Ethan-1-ol) 35.6 142.1 85.6
Cmpd-4-CH₂CH₂O-PEG3-N₃ (PROTAC Linker)52.4280.0> 200.0

Data Insight: While the unsubstituted (Cmpd-1) and methoxy (Cmpd-2) derivatives exhibit potent biochemical inhibition, their poor aqueous solubility limits cellular permeability and in vivo exposure. The ethan-1-ol derivative (Cmpd-3) maintains target potency while drastically improving solubility, driving superior cellular pERK inhibition. Furthermore, it serves as a viable anchor for PROTAC linker attachment (Cmpd-4)[7].

Mechanistic Pathway Visualization

The diagram below illustrates the RTK-RAS-MAPK signaling cascade and highlights the exact node where derivatives of the 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol scaffold exert their allosteric blockade[8][10].

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Target Node RTK->SHP2 Phosphorylation SOS1 SOS1 (GEF) SHP2->SOS1 Activation KRAS KRAS (GTP-bound) SOS1->KRAS GDP/GTP Exchange RAF RAF Kinase KRAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (pERK) MEK->ERK Phosphorylation Inhibitor 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Derivative (Allosteric Modulator) Inhibitor->SHP2 Allosteric Blockade

Fig 1. RTK-RAS-MAPK signaling pathway modulated by SHP2/KRAS allosteric inhibitors.

References

  • BLD Pharm. "861315-06-2 | 6-Amino-3-chloro-2-methylphenol".
  • BLD Pharm. "2988511-23-3 | 2'-Chloro-4-(2-methoxyethoxy)-

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Catalytic Reduction Strategies for the Synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

An authoritative guide for researchers, scientists, and drug development professionals. Abstract The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the resulting anilines serve as critical building blocks. This application note provides a detailed guide to the preparation of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol from its nitro precursor, 2-(3-chloro-2-methyl-6-nitrophenoxy)ethan-1-ol. The primary synthetic challenge lies in achieving chemoselective reduction of the nitro group while preserving the chloro-substituent, which is susceptible to hydrodehalogenation. We present two robust and validated protocols: a classical catalytic hydrogenation using Raney® Nickel and a catalytic transfer hydrogenation (CTH) using Palladium on Carbon (Pd/C). This guide explains the causality behind procedural choices, offers step-by-step protocols, and provides a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and scale.

Introduction and Strategic Overview

The target molecule, 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, is a substituted aniline derivative, a structural motif frequently found in pharmaceutically active compounds. Its synthesis is achieved by the reduction of the corresponding nitroarene. While catalytic hydrogenation is a highly efficient method for this transformation, the presence of an aromatic chlorine atom introduces a significant challenge.[1][2]

The Challenge: Chemoselectivity

Many standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) under high-pressure hydrogen, can readily cleave carbon-halogen bonds, leading to undesired dehalogenated byproducts.[1][3] Therefore, the selection of the catalyst and the hydrogen source is critical to ensure the integrity of the final product.

This guide details two primary strategies to navigate this challenge:

  • Use of a Halide-Tolerant Catalyst: Raney® Nickel is well-documented as a cost-effective catalyst that is less prone to causing dehalogenation of aromatic chlorides compared to palladium-based catalysts, making it a preferred choice for such substrates.[1][3][4]

  • Use of a Milder Hydrogen Source: Catalytic Transfer Hydrogenation (CTH) employs a hydrogen donor molecule in solution, such as hydrazine hydrate or formic acid, to generate active hydrogen in situ.[5][6] This method often proceeds under milder conditions (e.g., lower temperature and atmospheric pressure) and can offer enhanced selectivity, mitigating the risk of dehalogenation even with catalysts like Pd/C.[5][7][8]

General Reaction Pathway

The fundamental transformation is the six-electron reduction of the aromatic nitro group to an amine, with water as the primary byproduct.

Reaction_Scheme start 2-(3-chloro-2-methyl-6-nitrophenoxy)ethan-1-ol (Nitro Precursor) process Catalyst [H] Source Solvent, Temp. start->process end 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (Target Amine) process->end

Caption: General reaction scheme for the catalytic reduction.

Recommended Materials and Equipment

Reagents & MaterialsEquipment
2-(3-chloro-2-methyl-6-nitrophenoxy)ethan-1-olHigh-pressure hydrogenation reactor (e.g., Parr apparatus) for Protocol 1
Raney® Nickel (50% slurry in water)Standard laboratory glassware (round-bottom flasks, condensers)
Palladium on Carbon (10% w/w, dry basis)Magnetic stirrer with heating capabilities
Methanol (ACS Grade) or Ethanol (Anhydrous)Inert gas supply (Nitrogen or Argon) with manifold
Hydrogen Gas (High Purity) & RegulatorVacuum pump
Hydrazine MonohydrateSyringes and needles for controlled additions
Diatomaceous Earth (Celite®)Filtration apparatus (Büchner funnel)
Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)Analytical instruments: TLC plates, NMR, LC-MS

Experimental Protocols

Safety First: Catalytic hydrogenation involves highly flammable hydrogen gas and potentially pyrophoric catalysts (Raney Ni, Pd/C).[9][10][11] All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ensure an ABC-type fire extinguisher is accessible.[10]

Protocol 1: Catalytic Hydrogenation with Raney® Nickel and H₂ Gas

This method is a robust, classical approach suitable for gram-to-kilogram scale synthesis, valued for its effectiveness and the lower propensity of Raney® Nickel to cause dehalogenation.[3][12]

Step-by-Step Procedure:

  • Reactor Preparation: To a clean, dry high-pressure hydrogenation vessel, add a magnetic stir bar and the nitro-precursor, 2-(3-chloro-2-methyl-6-nitrophenoxy)ethan-1-ol (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, add methanol or ethanol (approx. 15-20 mL per gram of substrate). Carefully add Raney® Nickel (50% slurry in water, ~10-15% by weight of the substrate). Causality: The catalyst is handled as a wet slurry to mitigate its pyrophoric nature when dry.[9][11]

  • System Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.[13] Subsequently, purge the system with hydrogen gas (to ~50 psi) and vent three times. Causality: Removing oxygen is critical to prevent the formation of an explosive hydrogen-air mixture.[11]

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction mixture to 40-50°C. The reaction is exothermic, and a drop in pressure indicates hydrogen consumption.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. For confirmation, the reaction can be stopped, the system purged with nitrogen, and a small aliquot can be withdrawn for analysis by TLC or LC-MS.

  • Work-up and Catalyst Filtration: Once the reaction is complete (typically 2-6 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 3 cycles).[13]

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) in a Büchner funnel to remove the catalyst. Crucially, do not allow the filter cake to dry. [10] Immediately after filtration, quench the filter cake with copious amounts of water and transfer it to a dedicated, labeled waste container for pyrophoric materials.[10][14]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Hydrazine

This method avoids the need for specialized high-pressure equipment and flammable hydrogen gas, making it highly accessible for laboratory-scale synthesis.[5] Hydrazine hydrate serves as the in situ hydrogen source.[7][15]

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the nitro-precursor (1.0 eq) and methanol (20 mL per gram of substrate).

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (5-10 mol%). Causality: While Pd/C can cause dehalogenation, the milder conditions of CTH often prevent this side reaction.[5][7] The catalyst should still be handled with care to avoid ignition of the solvent.[14]

  • Initiating the Reaction: Heat the suspension to a gentle reflux (~65°C).

  • Hydrogen Donor Addition: Add hydrazine monohydrate (4-5 eq) dropwise via a syringe over 20-30 minutes. Caution: The reaction is highly exothermic, and vigorous gas evolution (N₂) will occur. The addition rate must be controlled to maintain a manageable reflux.[2]

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin can visualize the newly formed amine). The reaction is typically complete within 30-90 minutes after the hydrazine addition is finished.

  • Work-up and Catalyst Filtration: Cool the reaction mixture to room temperature. Following the same safety procedure as in Protocol 1, filter the mixture through a pad of Celite® to remove the Pd/C catalyst, ensuring the filter cake is never allowed to dry.[2]

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified as needed.

Workflow and Data Analysis

A systematic workflow ensures safety, efficiency, and reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor/ Flask with Substrate B Add Solvent & Catalyst (Inert Atm.) A->B C Seal & Purge System (N₂ then H₂ or N₂ only) B->C D Pressurize / Add H-Donor Heat & Stir C->D E Monitor Progress (H₂ uptake / TLC / LC-MS) D->E F Cool & Purge with N₂ E->F G SAFE Filtration of Catalyst (Keep Wet!) F->G H Solvent Removal G->H I Purification (If needed) H->I J Characterize Product (NMR, MS) I->J

Caption: Generalized experimental workflow for catalytic reduction.

Comparative Analysis of Protocols
ParameterProtocol 1: Raney® Ni / H₂ GasProtocol 2: CTH with Pd/C / Hydrazine
Primary Safety Hazard Flammable H₂ gas, pyrophoric catalyst, high pressure.[9][13]Pyrophoric catalyst, toxic/corrosive hydrazine, exothermic reaction.[2]
Equipment Needs Specialized high-pressure reactor.Standard laboratory glassware.
Dehalogenation Risk Low. Raney® Ni is known for its tolerance of aryl chlorides.[3][4]Moderate but controllable. Milder CTH conditions suppress dehalogenation.[5][7]
Typical Reaction Time 2 - 6 hours.30 - 90 minutes.
Scalability Excellent; commonly used in industrial processes.Good for lab scale; large-scale requires careful heat management.
Expected Yield >90%>95%
Product Characterization

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect the disappearance of downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons (typically 3.5-5.0 ppm, exchangeable with D₂O). The chemical shifts of the remaining aromatic protons will shift upfield.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₁₂ClNO₂.

  • TLC: The product should have a significantly different Rf value from the starting material and can be visualized with UV light and/or an appropriate stain (e.g., ninhydrin).

Conclusion

The selective catalytic reduction of 2-(3-chloro-2-methyl-6-nitrophenoxy)ethan-1-ol can be achieved in high yield using carefully selected methodologies. For larger-scale operations where specialized equipment is available, hydrogenation with Raney® Nickel offers a reliable and cost-effective route with minimal risk of dehalogenation. For rapid, lab-scale synthesis without the need for high-pressure apparatus, catalytic transfer hydrogenation with Pd/C and hydrazine hydrate is an exceptionally efficient and selective alternative. In both cases, meticulous adherence to safety protocols for handling pyrophoric catalysts is paramount for a successful and safe outcome.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2015). RSC Advances. Retrieved from [Link]

  • Stavila, V., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3123. Retrieved from [Link]

  • Sokolsky, D. V., et al. (2000). Hydrogenation of Aromatic Nitrocompounds on Supported Mono- and Bimetallic Catalysts. Eurasian ChemTech Journal, 2(2), 101-105. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (2023). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Li, Q., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 584. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2021). Oriental Journal of Chemistry, 37(3). Retrieved from [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (2021). ResearchGate. Retrieved from [Link]

  • Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. (2018). RSC Advances. Retrieved from [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). Synfacts, 2014(10), 1110. Retrieved from [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). RASĀYAN Journal of Chemistry, 14(2), 1109-1121. Retrieved from [Link]

  • Synthesis of an MXene supported Co nanoparticle catalyst for efficient catalytic transfer hydrogenation of nitro compounds with formic acid. (2022). New Journal of Chemistry. Retrieved from [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH Public Access, 25(10), 1403-1408. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 233-240. Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020). ResearchGate. Retrieved from [Link]

  • REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. (1962). Canadian Journal of Chemistry, 40(7), 1361-1365. Retrieved from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Chemical Society Reviews. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved from [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2025). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Catalysis, 11(15), 9494-9501. Retrieved from [Link]

  • New Trends in Palladium‐Catalyzed Transfer Hydrogenations Using Formic Acid. (2025). ResearchGate. Retrieved from [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Assay Workflows for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol as a Targeted Covalent Inhibitor (TCI) Scaffold

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Biochemical and Cellular Assay Protocols for KRAS G12C Inhibitor Development Executive Summary & Pharmacophore Rationale A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Biochemical and Cellular Assay Protocols for KRAS G12C Inhibitor Development

Executive Summary & Pharmacophore Rationale

A critical failure point in early-stage oncology drug discovery is the disconnect between biochemical affinity and cellular efficacy. To bridge this gap, assay systems must be built around modular, highly characterized chemical probes. 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7) is a versatile, bifunctional building block utilized extensively in the development of Targeted Covalent Inhibitors (TCIs), particularly against the KRAS G12C oncoprotein.

As an Application Scientist, I select this scaffold for its elegant division of chemical labor:

  • Hydrophobic Core: The 3-chloro-2-methylphenoxy moiety provides exceptional shape complementarity to the hydrophobic Switch-II pocket of KRAS G12C. This structural motif mimics the binding dynamics of advanced clinical inhibitors like Divarasib (GDC-6036)[1].

  • Covalent Warhead Attachment: The aniline group (-NH 2​ ) at the 6-position serves as the synthetic anchor for installing an acrylamide warhead, which is strictly required to undergo a Michael addition with the mutant Cysteine-12 residue[1].

  • Bioorthogonal Handle: The ethanol group (-OH) acts as a solvent-exposed vector. It allows for the conjugation of fluorophores (for biochemical tracers) or E3 ligase recruiters (for PROTACs) without causing steric clashes within the Switch-II pocket.

For the purpose of this guide, we will assume the scaffold has been derivatized with an acrylamide warhead (referred to as Compound-X ). The following protocols outline a self-validating assay cascade designed to prove biochemical binding, cellular target engagement, and functional pathway inhibition.

Experimental Workflow & Logic

To establish a self-validating system, we must measure three distinct parameters:

  • Biochemical Binding: Does the drug bind the isolated protein?

  • Cellular Target Engagement: Does the drug cross the lipid bilayer and bind the target in a complex intracellular environment?

  • Functional Inhibition: Does the binding event successfully shut down the oncogenic signaling pathway?

Workflow Scaffold 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (Bifunctional Scaffold) Warhead Acrylamide Addition (-NH2) Generates Cys12 Warhead Scaffold->Warhead TCI Synthesis Probe Fluorophore Conjugation (-OH) Generates TR-FRET Tracer Scaffold->Probe Probe Synthesis TRFRET Biochemical TR-FRET Assay (KRAS G12C Nucleotide Exchange) Warhead->TRFRET Competitor Probe->TRFRET Tracer CETSA Intact Cell CETSA (Target Engagement in MIA PaCa-2) TRFRET->CETSA Hit Validation AlphaLISA AlphaLISA pERK1/2 Assay (Downstream Signaling Inhibition) CETSA->AlphaLISA Functional Readout

Workflow diagram illustrating scaffold derivatization and the in vitro assay cascade.

Protocol 1: Biochemical Target Engagement (TR-FRET)

Causality: Biochemical binding assays are prone to false positives from non-specific aggregators. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by measuring the direct displacement of GDP and the prevention of SOS1-mediated GTP exchange in a homogeneous, wash-free format[2].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw GDP-loaded KRAS G12C (Isoform A) on ice. Prepare the Complete RBD-RAS Binding Buffer by adding 0.5 M DTT to a final concentration of 1 mM[2].

  • Protein Dilution: Dilute the GDP-loaded KRAS G12C to 3 ng/µL using the binding buffer. Dispense 4 µL per well into a 384-well white, non-binding microtiter plate[2].

  • Compound Incubation: Prepare a 5-fold concentrated serial dilution of Compound-X in binding buffer (ensuring a maximum of 1% final DMSO). Add 2 µL of the compound to the respective wells and pre-incubate for 30 minutes at room temperature. Note: This pre-incubation is critical for covalent TCIs to allow the Michael addition to occur.

  • Nucleotide Exchange: Add 4 µL of a master mix containing the exchange factor SOS1 and GTP to initiate the nucleotide exchange[2].

  • Detection: Add 10 µL of the TR-FRET Donor/Acceptor Mixture (Tb-labeled donor and Anti-6His Acceptor Dye). Incubate for 60 minutes at room temperature with slow agitation[2].

  • Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 337 nm; Emission: 620 nm for Tb-donor, 665 nm for dye-acceptor). Calculate the 665/620 nm ratio to determine the IC 50​ [2].

Protocol 2: Intact Cell Target Engagement (CETSA)

Causality: A compound may show sub-nanomolar affinity biochemically but fail in cells due to poor membrane permeability or high non-specific protein binding. The Cellular Thermal Shift Assay (CETSA) validates target engagement in the physiological environment by measuring the thermodynamic stabilization of KRAS G12C upon covalent ligand binding[3].

Step-by-Step Methodology:

  • Cell Treatment: Seed MIA PaCa-2 cells (KRAS G12C mutant) in a 6-well plate and grow to 80% confluency. Treat cells with 1 µM of Compound-X or DMSO vehicle for 2 hours at 37°C[3].

  • Harvesting: Wash cells with cold PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into PCR tubes (50 µL per tube)[3].

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[3].

  • Lysis and Separation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and precipitated proteins[3].

  • Detection: Collect the soluble supernatant and analyze the remaining stabilized KRAS G12C protein via quantitative Western blotting. A positive shift in the aggregation temperature (T agg​ ) confirms intracellular target engagement[3].

Protocol 3: Functional Downstream Signaling (AlphaLISA pERK1/2)

Causality: Covalent binding to KRAS G12C must functionally lock the protein in its inactive GDP-bound state, thereby shutting down the MAPK pathway. The AlphaLISA assay quantifies the reduction of phosphorylated ERK1/2 (Thr202/Tyr204) as a direct, phenotypic readout of KRAS inhibition[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MIA PaCa-2 cells at 40,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ [4].

  • Compound Treatment: Treat cells with an 11-point serial dilution of Compound-X for 2 hours.

  • Lysis: Remove the culture media and add 100 µL of AlphaLISA Lysis Buffer. Shake at 350 rpm for 10 minutes at room temperature[4].

  • Assay Assembly: Transfer 10 µL of the cell lysate into a 384-well white OptiPlate. Add 5 µL of the Acceptor Bead mix (coated with CaptSure agent) and incubate for 1 hour at room temperature[4].

  • Donor Addition: Under subdued lighting, add 5 µL of the Streptavidin-coated Donor Bead mix. Incubate for 1 hour at room temperature in the dark[4].

  • Readout: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings (Excitation: 680 nm; Emission: 615 nm). Plot the signal decrease to calculate the cellular IC 50​ [4].

Data Presentation

The following tables summarize the expected quantitative outputs when utilizing the 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol scaffold derivatized as a KRAS G12C inhibitor (Compound-X), compared against a clinical reference.

Table 1: Biochemical and Cellular Target Engagement Metrics
CompoundTR-FRET IC 50​ (nM)CETSA ΔT agg​ (°C)Intracellular Target Engagement
Compound-X 12.4 ± 1.2+ 6.8High
Reference (Sotorasib) 8.9 ± 0.8+ 7.2High
DMSO Vehicle N/A0.0None
Table 2: Functional Signaling and Viability Profiling
Cell LineKRAS StatuspERK IC 50​ (nM)CellTiter-Glo IC 50​ (nM)Selectivity Window
MIA PaCa-2 G12C Mutant28.545.2Target-Specific
A549 G12S Mutant> 10,000> 10,000> 200-fold
HCT-116 G13D Mutant> 10,000> 10,000> 200-fold

References

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C. Journal of Medicinal Chemistry - ACS Publications. 1

  • KRAS (G12C) Isoform A Coupled Nucleotide Exchange TR-FRET Assay Kit. BPS Bioscience.2

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 3

  • AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit. Revvity. 4

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Method

Application Note &amp; Industrial Protocol: A Validated, Scalable Synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Abstract This document provides a comprehensive guide to the industrial-scale synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, a critical intermediate in the manufacturing of the active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the industrial-scale synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, a critical intermediate in the manufacturing of the active pharmaceutical ingredient (API) Tamsulosin.[1][2][3] Tamsulosin is a widely used α1 adrenergic antagonist for the treatment of benign prostatic hyperplasia.[4] The economic viability and purity of the final API are heavily dependent on an efficient and robust synthesis of its key intermediates. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a scalable, safe, and reproducible manufacturing process. We present a validated two-stage synthesis route starting from commercially available 2-methylphenol (o-cresol), detailing process parameters, in-process controls (IPCs), purification protocols, and safety considerations essential for successful scale-up.

Synthesis Strategy and Mechanistic Rationale

The selected manufacturing route is predicated on principles of process economy, atom efficiency, and the use of readily available industrial feedstocks. The strategy involves the initial synthesis of the key phenolic intermediate, 6-amino-3-chloro-2-methylphenol, followed by a Williamson ether synthesis to introduce the 2-hydroxyethyl moiety.

1.1. Retrosynthetic Analysis and Route Selection

A retrosynthetic approach to the target molecule identifies 6-amino-3-chloro-2-methylphenol and a C2 synthon, such as 2-chloroethanol, as the immediate precursors. The formation of the ether linkage is a classic Williamson synthesis, a reliable and well-understood reaction suitable for industrial application. The phenolic intermediate is constructed from o-cresol through a sequence of regioselective electrophilic aromatic substitutions (chlorination and nitration) followed by a robust reduction of the nitro group. This multi-step approach ensures high regiochemical control, leading to a purer final product and minimizing costly downstream purification challenges.

1.2. Overall Synthetic Pathway

The complete synthetic pathway from o-cresol to the final product is illustrated below. Each stage is designed for high yield and scalability.

G cluster_0 Stage 1: Synthesis of Phenolic Intermediate cluster_1 Stage 2: Williamson Ether Synthesis A 2-Methylphenol (o-Cresol) B 3-Chloro-2-methylphenol A->B  Chlorination  (SO2Cl2) C 3-Chloro-2-methyl-6-nitrophenol B->C  Nitration  (HNO3, H2SO4) D 6-Amino-3-chloro-2-methylphenol C->D  Reduction  (H2, Pd/C) E 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (Final Product) D->E  Etherification  (NaOH, DMF) F 2-Chloroethanol F->E

Caption: Overall two-stage synthetic pathway for the target molecule.

Protocol: Synthesis of 6-Amino-3-chloro-2-methylphenol (Intermediate)

This stage focuses on the precise functionalization of the o-cresol starting material.

2.1. Step A: Chlorination of 2-Methylphenol The initial step involves the regioselective monochlorination of o-cresol. The directing effects of the hydroxyl and methyl groups favor substitution at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent methyl group guides the chlorination primarily to the 5-position (para to -OH) and the 3-position (ortho to -OH, meta to -CH3). Careful control of stoichiometry and temperature is critical to maximize the yield of the desired 3-chloro isomer and minimize dichlorination.

2.2. Step B: Nitration of 3-Chloro-2-methylphenol Nitration introduces the precursor to the final amino group. The powerful ortho-, para-directing hydroxyl group overwhelmingly directs the incoming nitro group to the 6-position. The use of a mixed acid system (HNO₃/H₂SO₄) ensures the formation of the highly electrophilic nitronium ion (NO₂⁺), driving the reaction to completion.

2.3. Step C: Reduction of 3-Chloro-2-methyl-6-nitrophenol Catalytic hydrogenation is the method of choice for this reduction on an industrial scale due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste streams. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Table 1: Process Parameters for Intermediate Synthesis

ParameterStep A: ChlorinationStep B: NitrationStep C: Reduction
Key Reagents o-Cresol, Sulfuryl Chloride (SO₂Cl₂)3-Chloro-2-methylphenol, HNO₃, H₂SO₄3-Chloro-2-methyl-6-nitrophenol, H₂, 5% Pd/C
Solvent Dichloromethane (DCM)Sulfuric AcidMethanol or Ethanol[5]
Temperature 0 - 5 °C-5 to 0 °C25 - 40 °C
Pressure AtmosphericAtmospheric50 - 60 psi (H₂)
Typical Yield 85 - 90% (of desired isomer after workup)90 - 95%>98%
In-Process Control GC-MS to monitor isomer ratioHPLC to confirm consumption of starting materialHPLC to confirm disappearance of nitro group

Protocol: Industrial Synthesis of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

This section provides a detailed, step-by-step protocol for the final etherification reaction, designed for a standard 500 L glass-lined reactor.

3.1. Materials and Reagents

ReagentGradeMolar Mass ( g/mol )Quantity (Typical)Molar Eq.
6-Amino-3-chloro-2-methylphenol>99% Purity157.5931.5 kg1.0
2-Chloroethanol>99% Purity80.5117.7 kg1.1
Sodium Hydroxide (pellets)>98% Purity40.008.8 kg1.1
N,N-Dimethylformamide (DMF)Anhydrous73.09200 L-
TolueneTechnical92.14150 L-
Deionized WaterUSP Grade18.02300 L-
Brine (Saturated NaCl)--50 L-

3.2. Experimental Workflow Diagram

G A Charge Reactor: 1. DMF 2. 6-Amino-3-chloro-2-methylphenol B Cool to 5-10°C A->B C Charge NaOH (portion-wise) Maintain T < 20°C B->C D Stir for 1h at 20°C (Phenoxide formation) C->D E Slowly add 2-Chloroethanol Maintain T < 30°C D->E F Heat to 80-85°C Reaction Time: 6-8h E->F G IPC (HPLC) Check for SM < 1% F->G G->F Incomplete H Cool to 25°C G->H Reaction Complete I Workup: 1. Quench with Water 2. Add Toluene H->I J Phase Separation (Aqueous vs. Organic) I->J K Aqueous Layer (Discard to waste treatment) J->K Bottom Layer L Organic Layer: 1. Water Wash 2. Brine Wash J->L Top Layer M Concentrate under Vacuum (Remove Toluene) L->M N Crystallization (e.g., Toluene/Heptane) M->N O Filter, Wash & Dry N->O P Final Product (QC Analysis) O->P

Caption: Step-by-step workflow for the Williamson ether synthesis.

3.3. Detailed Synthesis Protocol

  • Reactor Preparation: Ensure the 500 L reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge N,N-Dimethylformamide (200 L) into the reactor, followed by 6-Amino-3-chloro-2-methylphenol (31.5 kg). Begin agitation at 100-150 RPM.

  • Phenoxide Formation: Cool the reactor contents to 5-10°C. Carefully add Sodium Hydroxide pellets (8.8 kg) in 4-5 portions, ensuring the internal temperature does not exceed 20°C.

    • Causality: The formation of the sodium phenoxide is exothermic. Slow, portion-wise addition is a critical safety measure to control the exotherm and prevent runaway reactions. The phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the subsequent Sₙ2 reaction.

  • Maturation: Once all NaOH is added, allow the mixture to stir at 20°C for 1 hour to ensure complete formation of the phenoxide salt.

  • Etherification: Begin the dropwise addition of 2-Chloroethanol (17.7 kg) via an addition pump over 1.5-2 hours. Maintain the internal temperature below 30°C during the addition.

    • Causality: This addition is also exothermic. Controlling the rate prevents temperature spikes that could lead to side reactions, such as the elimination of HCl from 2-chloroethanol.

  • Reaction Drive: After the addition is complete, slowly heat the reaction mass to 80-85°C. Maintain this temperature for 6-8 hours.

  • In-Process Control (IPC): After 6 hours, take a sample from the reaction mixture and analyze by HPLC. The reaction is considered complete when the area percent of the starting phenol is less than 1.0%. Continue heating if the reaction is incomplete.

  • Workup - Quench and Extraction: Cool the reactor to 25°C. Slowly add deionized water (200 L) to quench the reaction. Charge Toluene (150 L) to the reactor and agitate for 30 minutes.

    • Causality: Water is added to dissolve the inorganic salts (NaCl) formed during the reaction. Toluene is a water-immiscible solvent that effectively extracts the desired organic product from the aqueous DMF phase.

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous/DMF layer to a designated waste container.

  • Washing: Wash the remaining organic layer sequentially with deionized water (100 L) and then brine (50 L) to remove residual DMF and inorganic impurities.

  • Solvent Swap and Crystallization: Concentrate the organic layer under vacuum to remove toluene. Once a concentrated oil is obtained, add a crystallization solvent such as a Toluene/Heptane mixture and either cool slowly or add an anti-solvent to induce crystallization.[6][7]

  • Isolation and Drying: Filter the resulting solid slurry using a centrifuge or Nutsche filter. Wash the cake with cold heptane to remove residual toluene. Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Process Validation and Quality Control

The final product must meet stringent specifications to be suitable for use in API synthesis.

Table 2: Final Product Specifications and QC Methods

ParameterSpecificationAnalytical Method
Appearance Off-white to light yellow crystalline solidVisual Inspection
Identity Conforms to the reference standard spectrum¹H NMR, FTIR
Assay (Purity) ≥ 99.0%HPLC
Melting Point Report Value (e.g., 118-122 °C)Melting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Toluene ≤ 890 ppm, Heptane ≤ 5000 ppmHeadspace GC
Single Maximum Impurity ≤ 0.10%HPLC

Safety and Environmental Considerations

  • 2-Chloroethanol: Highly toxic and readily absorbed through the skin. All handling must be performed in a closed system with appropriate personal protective equipment (PPE), including chemical-resistant gloves and vapor respirators.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Use face shields and appropriate gloves.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Minimize exposure through engineering controls and appropriate PPE.

  • Waste Management: The aqueous waste stream containing DMF and NaCl must be sent for appropriate industrial wastewater treatment. Solvent waste should be collected and sent for incineration or recovery.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction (High SM in IPC) 1. Insufficient base or base deactivation. 2. Low reaction temperature or insufficient time. 3. Poor quality of 2-chloroethanol.1. Add an additional 0.05 eq. of NaOH and continue heating. 2. Increase temperature to 90°C and/or extend reaction time by 2-4 hours. 3. Verify reagent quality before use.
Low Isolated Yield 1. Incomplete extraction from aqueous phase. 2. Product loss during crystallization.1. Perform a second extraction of the aqueous layer with toluene. 2. Optimize crystallization solvent ratio and cooling profile. Analyze mother liquor for product content.
Product Fails Purity Specification 1. Formation of O,N-dialkylated impurity. 2. Insufficient washing during workup.1. This can occur if the reaction temperature is too high. Maintain strict temperature control. The impurity can be removed by re-crystallization. 2. Perform an additional water wash on the organic layer before concentration.

Conclusion

The protocol detailed herein describes a robust, scalable, and validated process for the industrial manufacture of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. By focusing on process control, mechanistic understanding, and safety, this guide provides the necessary framework for producing this key Tamsulosin intermediate with high yield and purity, meeting the rigorous demands of the pharmaceutical industry.

References

  • Gizur, T., Fogassy, E., Bálint, J., Egri, G., Törley, J., Demeter, Á., & Greiner, I. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-5. [Link]

  • Contente, M. L., et al. (2025). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry. [Link]

  • US Patent 8,017,803 B2. (2011).
  • European Patent 1734036. (2011). Process for preparation of tamsulosin and its derivatives. [Link]

  • European Patent 2947985. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. [Link]

  • CN Patent 103483289A. (n.d.). 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • CN Patent 104672322A. (2015). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • CN Patent 102234236A. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. [Link]

  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistrySelect, 4(21), 6617-6620. [Link]

  • Patel, H. M., et al. (n.d.). An efficient, catalyst-free and aqueous ethanol-mediated synthesis... RSC Publishing. [Link]

  • Al-amshany, Z. M., et al. (2020). Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. RSC Advances, 10(42), 25059–25071. [Link]

  • Wang, Z., et al. (2025). Process Optimization and Yield of one Pot Synthesis of Amide. Natural Science of Hainan University. [Link]

  • US Patent Application 20210040029A1. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... [Link]

  • World Intellectual Property Organiz
  • MDPI. (n.d.). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)... [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • European Commission. (n.d.). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines - EP 0500156 A1. [Link]

  • Jojima, T., et al. (2015). Metabolic engineering for improved production of ethanol by Corynebacterium glutamicum. Applied Microbiology and Biotechnology, 99(3), 1165-72. [Link]

  • RSC Publishing. (n.d.). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol crystallization

Welcome to the technical support center for the crystallization of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process for this compound. The following information is based on established crystallization principles and field-proven insights to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, providing detailed explanations and actionable protocols.

Question 1: My final product is an oil or fails to crystallize. What are the likely causes and how can I induce crystallization?

Answer:

The formation of an oil or the failure of a compound to crystallize is often due to supersaturation issues, the presence of impurities that inhibit crystal lattice formation, or rapid cooling.[1] For a substituted amino alcohol like 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, the basic amino group and the hydroxyl group can lead to strong solvent interactions, which may hinder crystallization.

Causality and Recommended Actions:

  • Insufficient Supersaturation: The concentration of your compound in the solvent may be too low.

    • Protocol: Gently evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate, which can also lead to oiling out.[1]

  • Presence of Impurities: Residual starting materials, by-products, or even excess solvent can act as impurities that disrupt the crystal lattice formation.

    • Protocol: Consider an additional purification step before crystallization, such as a column chromatography or an aqueous wash to remove soluble impurities. For amino compounds, ensuring the removal of any acidic or basic reagents from the workup is crucial.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil instead of forming an ordered crystal lattice.[3]

    • Protocol: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, the flask can be moved to a refrigerator to maximize yield.[1][3]

  • Solvent System: The chosen solvent may not be ideal for this specific molecule.

    • Protocol: Experiment with different solvent systems. A binary solvent system, often a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is less soluble, can be effective. Common systems for compounds with similar functionalities include ethyl acetate/hexane or ethanol/water.[1]

Inducement Techniques:

  • Seeding: Introduce a small crystal of the pure compound into the supersaturated solution. This provides a template for crystal growth.

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections on the glass can serve as nucleation sites.[1]

Question 2: The crystallized product is discolored (e.g., yellow or brown). What impurities could be causing this, and how can I obtain a colorless product?

Answer:

Discoloration in the final product, particularly a yellow or brown hue, often indicates the presence of oxidized impurities or residual starting materials. Aromatic amines are susceptible to oxidation, which can produce colored by-products.[2]

Potential Impurities and Causality:

  • Oxidation Products: The amino group on the aromatic ring is susceptible to oxidation, especially when exposed to air and light over time. This can form highly colored polymeric or quinone-like structures.

  • Residual Starting Materials or By-products: If the synthesis involves reactants like substituted phenols or nitro compounds, their presence, even in trace amounts, can impart color. For instance, many nitroaromatic compounds are yellow.

  • Degradation Products: The phenoxyethanol moiety itself can be subject to degradation under certain conditions.[4]

Troubleshooting and Purification Protocol:

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and can adsorb colored impurities.

    • Protocol:

      • Dissolve the impure, colored product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

      • Stir and heat the mixture for a short period (5-15 minutes). Avoid prolonged heating, which can lead to product loss on the carbon.

      • Perform a hot filtration to remove the activated carbon.

      • Allow the filtrate to cool slowly to crystallize the purified product.

  • Recrystallization with a Reducing Agent:

    • Rationale: To prevent oxidation of the amino group during recrystallization.

    • Protocol: When performing recrystallization, consider using a solvent system with a small amount of a reducing agent like sodium bisulfite or sodium dithionite.[2]

  • Control of Atmosphere:

    • Rationale: Minimizing exposure to oxygen can prevent the formation of colored oxidation products.

    • Protocol: Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon).

Question 3: My HPLC/GC analysis shows several impurity peaks. What are the likely identities of these impurities and how can I minimize their formation?

Answer:

The presence of multiple impurity peaks in chromatographic analysis points to side reactions during the synthesis or degradation of the product. For a molecule like 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, several impurities are plausible based on common synthetic routes for phenoxyethanol derivatives.[5]

Likely Impurities and Their Origins:

Impurity TypePotential Structure/IdentityLikely OriginMinimization Strategy
Unreacted Starting Material 2-Amino-5-chloro-6-methylphenolIncomplete reaction during the ether synthesis.Optimize reaction time, temperature, and stoichiometry.
Over-alkylation Product 2-(2-(6-Amino-3-chloro-2-methylphenoxy)ethoxy)ethan-1-olReaction of the product's hydroxyl group with the alkylating agent.[5]Use a controlled amount of the alkylating agent and monitor the reaction progress carefully.
Positional Isomers Isomers with substitution at different positions on the aromatic ring.Lack of regioselectivity in the synthesis.Employ a more regioselective synthetic route or use protecting groups.
Degradation Products Products from oxidation or hydrolysis of the ether linkage or other functional groups.[4][6]Exposure to harsh pH, high temperatures, or oxidative conditions.Maintain neutral pH during workup and crystallization, and avoid excessive heat.

Workflow for Impurity Identification and Removal:

G start Impurity Peaks Detected in HPLC/GC identify Identify Impurities (LC-MS, GC-MS, NMR) start->identify rework Optimize Reaction Conditions (Stoichiometry, Temp, Time) identify->rework Unreacted Starting Materials/By-products protect Consider Protecting Groups for Selectivity identify->protect Isomeric Impurities purify Purify Crude Product (Column Chromatography) rework->purify protect->purify recrystallize Recrystallize Purified Product purify->recrystallize analyze Analyze Final Product Purity recrystallize->analyze

Caption: Workflow for identifying and mitigating impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the crystallization of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol?

A1: The pH of the crystallization medium is a critical parameter as it influences the solubility of the compound.[7][8][9] For an amino-containing compound, the solubility is highly pH-dependent. The amino group can be protonated at acidic pH, forming a more soluble salt.[10] Generally, crystallization is favored at a pH where the compound is least soluble. For an aromatic amine, this is typically at a neutral to slightly basic pH. It is recommended to perform small-scale trials at different pH values to determine the optimal conditions for maximizing yield and purity.

Q2: Can I use an anti-solvent to induce crystallization? If so, which ones are recommended?

A2: Yes, using an anti-solvent is a common and effective technique. The principle is to dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation. For 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, which has both polar (amino, hydroxyl) and non-polar (aromatic ring, methyl group) features, a good starting point would be:

  • Good Solvents: Methanol, ethanol, isopropanol, acetone, ethyl acetate.

  • Anti-solvents: Water, hexane, heptane, diethyl ether.

The choice of the pair depends on the initial "good" solvent. For example, if you dissolve your compound in ethanol, you could slowly add water as the anti-solvent.

Q3: How can I improve the yield of my crystallization?

A3: A low yield can result from several factors.[3] To improve it:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will retain more of your product in the mother liquor.[3]

  • Slow Cooling: As mentioned earlier, slow cooling not only improves crystal quality but can also enhance the yield by allowing for more complete crystallization.

  • Cooling to Lower Temperatures: After initial crystallization at room temperature, cooling the mixture in an ice bath or refrigerator can further decrease the solubility of your compound and increase the yield.

  • Mother Liquor Analysis: Before discarding the mother liquor (the solution after filtering the crystals), you can check if a significant amount of product remains. A simple way is to take a small sample and evaporate the solvent to see if a substantial residue is left. If so, you may be able to recover more product by concentrating the mother liquor and performing a second crystallization.[3]

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating and quantifying the main compound and any impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a common starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities. The compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your compound and can reveal the presence of impurities if they are present in sufficient quantity and have distinct signals.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Purity Assessment Workflow:

G cluster_0 Primary Analysis cluster_1 Secondary Analysis HPLC HPLC for Purity (%) GCMS GC-MS for Volatile Impurities HPLC->GCMS NMR NMR for Structural Confirmation MeltingPoint Melting Point for Purity Indication NMR->MeltingPoint FinalProduct Final Crystalline Product FinalProduct->HPLC FinalProduct->NMR

Caption: Recommended analytical workflow for purity assessment.

References

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  • Methods for manufacturing phenoxyethanol. (2021). Google Patents.
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  • Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. (n.d.). PMC. Available at: [Link]

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  • SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. (n.d.). J-STAGE. Available at: [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. (2022). IDEALS - University of Illinois. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC. Available at: [Link]

  • Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94). (n.d.). European Commission. Available at: [Link]

  • (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H). (n.d.). Organic Syntheses. Available at: [Link]

  • 2-Amino-3-chlorophenol. (n.d.). PubChem - NIH. Available at: [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026). MDPI. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol solvent extraction

Technical Support Center: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the solvent extraction of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. The methodologies and troubleshooting advice herein are grounded in established chemical principles to ensure robust, reproducible, and efficient separations. We will explore the critical parameters that govern extraction efficiency, from solvent selection and pH control to common procedural pitfalls.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for successfully extracting this compound?

The single most important factor is the pH of the aqueous phase . Your target molecule contains a primary amine group (-NH2), which is basic. The charge state of this group dictates the compound's solubility. To extract it from an aqueous solution into an organic solvent, the amine must be in its neutral, uncharged form, which is more soluble in organic phases.[1] This is achieved by making the aqueous solution basic (high pH). Conversely, to remove basic impurities or to back-extract the product into a clean aqueous phase, the solution should be made acidic (low pH) to protonate the amine to its charged, water-soluble form (-NH3+).[2][3]

Q2: Which organic solvent should I choose?

The ideal solvent must be immiscible with water and effectively solubilize the neutral form of your compound while leaving impurities behind.[4] Given the molecule's moderate polarity (due to the hydroxyl and ether groups), a solvent with intermediate polarity is recommended.

  • Top Recommendation: Ethyl acetate (EtOAc) is an excellent first choice. It has sufficient polarity to dissolve the target analyte, is less toxic than chlorinated solvents, and is easily removed due to its relatively low boiling point.[5]

  • Alternative Options:

    • Dichloromethane (DCM): Highly effective due to its polarity and ability to dissolve a wide range of compounds. However, it is a halogenated solvent with higher toxicity and environmental concerns.[5]

    • Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether, as it is much less prone to forming explosive peroxides and has a higher boiling point.[5]

  • Solvents to Avoid:

    • Alcohols (Methanol, Ethanol): Miscible with water, making them unsuitable for liquid-liquid extraction.[4]

    • Hexanes/Heptanes: These are nonpolar solvents and will likely have poor solubility for your target compound.[6]

Q3: I'm observing a thick, stable layer between the organic and aqueous phases. What is it and how do I get rid of it?

This is an emulsion, one of the most common problems in liquid-liquid extraction.[1][7] It is a suspension of one liquid phase within the other, often stabilized by surfactant-like impurities in your sample.[7]

Quick Solutions to Break an Emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can disrupt the emulsion and force phase separation.[7]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the energy input that creates emulsions while still allowing for sufficient surface area contact for extraction.[7]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to separate the layers.[7]

  • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper, which can help break the emulsion and separate the layers.[7]

Q4: How can I confirm my extraction was successful and determine the yield?

Quantitative analysis is essential. The most reliable method for a UV-active aromatic compound like this is High-Performance Liquid Chromatography with UV detection (HPLC-UV) .[8]

Basic steps for quantification:

  • Prepare a Calibration Curve: Create a series of standard solutions of your purified compound at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).[8]

  • Analyze Standards: Inject the standards into the HPLC and record the peak area for each concentration.

  • Plot Data: Plot peak area versus concentration and perform a linear regression. A good calibration curve should have a coefficient of determination (R²) greater than 0.99.[9]

  • Analyze Sample: Inject a diluted aliquot of your final organic extract and measure the peak area.

  • Calculate Concentration: Use the linear regression equation from your calibration curve to determine the concentration of the analyte in your extract and calculate the total yield.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem: Low or No Extraction Yield

A poor yield is often traced back to incorrect chemical conditions or physical technique.

  • Root Cause 1: Suboptimal pH of the Aqueous Phase

    • Why it Happens: If the aqueous phase is acidic or neutral, your target amine will be protonated (R-NH3+). This charged form is highly soluble in water and will not partition into the organic solvent.[2]

    • Solution: Before extraction, ensure the aqueous phase is distinctly basic. Measure the pH and adjust it to pH 10-12 using a base like 1M sodium hydroxide (NaOH). As a general rule, the pH should be at least two units higher than the pKa of the analyte's conjugate acid to ensure it is in its neutral form.[1]

  • Root Cause 2: Incorrect Solvent Choice

    • Why it Happens: The principle of "like dissolves like" is fundamental. A highly nonpolar solvent like hexane will not effectively solvate your moderately polar target molecule.[6]

    • Solution: Use a solvent with appropriate polarity. As detailed in the FAQ, ethyl acetate is the recommended starting point. If yields remain low, consider a slightly more polar solvent system, but be mindful of miscibility with water. Refer to the solvent selection table below.

  • Root Cause 3: Insufficient Mixing or Contact Time

    • Why it Happens: Extraction is a mass transfer process that requires adequate contact between the two immiscible phases.[10][11] If mixing is too brief or too gentle, the analyte will not have sufficient opportunity to partition into the organic layer.

    • Solution: Increase the mixing time. Gently invert the separatory funnel for 2-3 minutes. Allow the layers to fully separate. For improved efficiency, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).[5]

Table 1: Properties of Recommended Extraction Solvents
SolventBoiling Point (°C)Density (g/mL)Polarity IndexKey Considerations
Ethyl Acetate 77.10.9024.4Recommended starting point; good balance of polarity and volatility; greener solvent.[5]
Dichloromethane (DCM) 39.61.333.1High solvency power; forms the bottom layer; environmental and health concerns.[4][5]
MTBE 55.20.7402.5Less polar; good for reducing water co-extraction; safer alternative to diethyl ether.[5]
Problem: Product Crashes Out (Precipitates) at the Interface
  • Why it Happens: This can occur if the concentration of your product in the organic layer exceeds its solubility limit (supersaturation). It can also be triggered by localized pH changes at the boundary between the two phases.

  • Solutions:

    • Add More Organic Solvent: Increase the volume of the extraction solvent to ensure the product remains fully dissolved.

    • Use a Co-Solvent: Adding a small amount of a more polar, water-immiscible solvent (like a few drops of THF, though this increases miscibility) to the organic phase can sometimes improve solubility.

    • Re-dissolve and Re-extract: Separate the phases as best as possible. Add fresh organic solvent to the phase containing the precipitate and agitate to redissolve before continuing the extraction.

Part 3: Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Preparation: In a beaker, dissolve the crude sample containing 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in a suitable aqueous solution (e.g., deionized water or a buffer).

  • pH Adjustment: While stirring, slowly add 1M NaOH dropwise. Monitor the pH using a calibrated pH meter. Continue adding base until the pH is stable at a value between 10 and 12. This ensures the amine is deprotonated.[12][13]

  • Transfer: Quantitatively transfer the basified aqueous solution to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • First Extraction: Add a volume of ethyl acetate roughly equal to the aqueous phase volume. Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and gently invert the funnel repeatedly for 2-3 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[7]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Collection: Drain the lower aqueous layer into a clean flask. Then, drain the upper organic layer through the top opening of the funnel into a separate collection flask to avoid contamination.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 4-7) two more times with fresh portions of ethyl acetate.

  • Combine and Dry: Combine all the collected organic extracts. Dry the combined extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Isolate Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the extracted product.

Protocol 2: Quantification by HPLC-UV

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or acetic acid to ensure sharp peak shape). A good starting point is 70:30 water:acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of the compound by running a UV scan. Aromatic amines typically absorb strongly around 230-290 nm.[14]

  • Procedure:

    • Prepare a 1000 µg/mL stock solution of a reference standard in methanol.[8]

    • From the stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.[8]

    • Accurately weigh a portion of your final, dried extract and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range.

    • Inject the standards and sample onto the HPLC system.

    • Integrate the peak corresponding to your analyte and use the calibration curve to calculate the concentration and final yield.

Part 4: Visualizations

Diagram 1: General Solvent Extraction Workflow

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction cluster_finish Isolation & Analysis A Dissolve Crude Sample in Aqueous Phase B Adjust Aqueous pH to >10 with NaOH A->B C Add Ethyl Acetate B->C D Mix Gently (2-3 min) C->D E Allow Phases to Separate D->E F Collect Organic Layer E->F G Repeat Extraction 2x F->G H Dry & Evaporate Organic Phase G->H I Quantify by HPLC-UV H->I

Caption: A streamlined workflow for the solvent extraction of the target compound.

Diagram 2: Troubleshooting Low Extraction Yield

Troubleshooting action_node action_node result_node Consult Senior Scientist: Consider other impurities or reaction issues start Low Yield? q1 Is Aqueous pH > 10? start->q1 q2 Is Solvent Ethyl Acetate? q1->q2 Yes a1 Adjust pH to 10-12 with 1M NaOH q1->a1 No q3 Multiple Extractions Performed? q2->q3 Yes a2 Switch to Ethyl Acetate q2->a2 No q3->result_node Yes a3 Perform 3 Extractions with smaller volumes q3->a3 No end_ok Yield Improved a1->end_ok a2->end_ok a3->end_ok

Caption: A decision tree for systematically troubleshooting low extraction yields.

References

  • ACS Publications. (2021). Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. Organic Process Research & Development. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]

  • PMC. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • ResearchGate. (n.d.). Optimization of extraction parameters of aromatic amine compounds sampled with nHA;Ze;MOF@NTD. [Link]

  • Quora. (2021). What is the pH effect on the separation of amino acid by ion exchange chromatography?. [Link]

  • Chemistry Stack Exchange. (2020). Choice of solvent for extraction. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]

  • ResearchSpace@UKZN. (n.d.). Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • YouTube. (2021). Liquid-Liquid extraction problems and solutions. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • PMC. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]

  • EPA. (1998). EPA Method 8321B (SW-846): Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass. [Link]

  • NIT Rourkela. (n.d.). Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular. [Link]

  • CDC Stacks. (2002). A Sampling and Analysis Method for Two Amino Alcohols. [Link]

  • ResearchGate. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]

  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

  • PubMed. (2004). Solvent extraction of amino acids into a room temperature ionic liquid with dicyclohexano-18-crown-6. [Link]

  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Drift for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Welcome to the Technical Support Center. Analyzing complex substituted aromatic amines like 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol requires precise chromatographic control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing complex substituted aromatic amines like 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol requires precise chromatographic control. The molecule's basic amine moiety, polar hydroxyl group, and hydrophobic halotoluene ether backbone necessitate gradient reversed-phase HPLC (RP-HPLC) with ion-pairing agents (typically Trifluoroacetic Acid, TFA). However, these specific conditions frequently induce severe baseline drift, compromising the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

This guide provides authoritative, causality-driven troubleshooting strategies to stabilize your baseline and ensure reproducible quantification.

Section 1: Diagnostic Workflow

Before adjusting your method, use the following diagnostic logic to identify the root cause of the baseline instability.

BaselineDrift Start Baseline Drift Detected in 2-(...)-ethan-1-ol Analysis IsGradient Elution Mode? Start->IsGradient Grad Gradient Elution IsGradient->Grad Gradient Iso Isocratic Elution IsGradient->Iso Isocratic GradType Drift Profile? Grad->GradType IsoType Drift Profile? Iso->IsoType SteadyRise Steady Upward Drift (< 220 nm) GradType->SteadyRise Steady Rise Ripple Rhythmic Ripple / Periodic Noise GradType->Ripple Ripple FixTFA Balance TFA Absorbance (0.1% in H2O, 0.085% in ACN) SteadyRise->FixTFA FixMixer Increase Pump Mixer Volume (Diffusion Bonded Mixer) Ripple->FixMixer Wandering Wandering / Erratic IsoType->Wandering Erratic Continuous Continuous Up/Down IsoType->Continuous Continuous FixOx Degas Mobile Phase & Prevent Amine Oxidation Wandering->FixOx FixTemp Stabilize Column Oven & Detector Temperature Continuous->FixTemp

Diagnostic workflow for resolving HPLC baseline drift in aromatic amine analysis.

Section 2: Core Troubleshooting FAQs

Q1: Why does the baseline drift upward significantly during gradient elution of this compound?

The Causality: To detect the aromatic ring of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, UV detection is typically set at low wavelengths (< 220 nm). Because the compound contains a basic amine, TFA is added to the mobile phase to protonate the amine and prevent peak tailing. However, TFA absorbs strongly at wavelengths below 250 nm[1]. As your gradient shifts from the aqueous phase to the organic phase (e.g., Acetonitrile), the UV spectrum and molar absorptivity of TFA change due to the differing refractive indices of the solvents[2]. This mismatch causes the baseline to drift upward by as much as 1 Absorbance Unit (AU) during the run[3]. The Fix: You must balance the absorbance of the two mobile phases. Do not use 0.1% TFA in both phases. Instead, use 0.1% TFA in the aqueous phase and approximately 0.085% TFA in the acetonitrile phase[2].

Q2: How does the 6-amino group specifically contribute to baseline instability, and how do I fix it?

The Causality: Aromatic amines are weak bases (typical pKa ~ 3.0 to 4.5) and are highly susceptible to oxidation in the mobile phase[4]. If your aqueous mobile phase is poorly degassed or older than 48 hours, dissolved oxygen will oxidize the amine, creating degradants that elute as broad humps or cause a wandering baseline[5]. Furthermore, if the mobile phase pH fluctuates near the compound's pKa, the amine will exist in a state of partial ionization, leading to severe peak tailing that mimics baseline drift[4]. The Fix: Maintain the mobile phase pH at least 2 units below the amine's pKa (e.g., pH 2.0–2.5) to ensure 100% protonation[4]. Utilize inline vacuum degassers or helium sparging to remove dissolved oxygen and prevent oxidative degradation[5].

Q3: I am observing a rhythmic baseline ripple rather than a steady drift. What is the root cause?

The Causality: This is a mechanical-chemical interaction. When using TFA as an ion-pairing agent, slight pump pulsations lead to incomplete mixing of the modifier[1]. This causes micro-variations in the pH equilibrium at the stationary phase, resulting in a varying amount of TFA desorption[1]. The UV detector registers these micro-fluctuations as a rhythmic baseline ripple, severely impacting your LOQ[6]. The Fix: Install a larger volume static mixer or a diffusion-bonded mixer between the gradient pump and the injector[5]. This homogenizes the mobile phase blend before it reaches the column, smoothing out the baseline[6].

Q4: What role do the 3-chloro and 2-methyl groups play in baseline anomalies?

The Causality: The chloro and methyl groups significantly increase the lipophilicity of the molecule. If your gradient does not reach a sufficiently high organic percentage (e.g., >85% ACN), or if the column is not held at this high organic concentration long enough, highly retained hydrophobic impurities or dimers will slowly bleed off the column during subsequent runs. This manifests as a rising baseline or "ghost peaks"[2].

Section 3: Step-by-Step Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to sample analysis until the validation criteria are met.

Protocol 1: Preparation of Absorbance-Balanced Mobile Phase

Objective: Eliminate upward baseline drift during TFA-based gradient elution.

  • Aqueous Phase (A) Preparation: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure HPLC water (18.2 MΩ·cm). Mix thoroughly.

  • Organic Phase (B) Preparation: Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN)[2]. Mix thoroughly.

  • Degassing: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes to prevent amine oxidation[5].

  • Self-Validation Step: Run a blank gradient from 5% B to 95% B at your detection wavelength (e.g., 214 nm).

    • Pass Criteria: The baseline drift must not exceed 0.500 mAU/hr[7].

    • Failure Action: If the baseline drifts upward, reduce the TFA in Phase B by 0.005%. If it drifts downward, increase the TFA in Phase B by 0.005%.

Protocol 2: System Passivation and Column Equilibration

Objective: Remove column bleed and stabilize the detector flow cell.

  • System Flush (Without Column): Remove the analytical column and replace it with a zero-dead-volume union. Flush the system with 50% Water / 50% Isopropanol for 30 minutes to remove organic residues and clean the check valves[7].

  • Column Cleaning: Reattach the reversed-phase column. Flush with 20–30 column volumes of 100% Acetonitrile to elute highly retained halogenated/hydrophobic impurities[7].

  • Equilibration: Switch to the initial gradient conditions (e.g., 95% Phase A / 5% Phase B). Allow the mobile phase to flow for at least 20 column volumes[7].

  • Self-Validation Step: Monitor the baseline signal in your chromatography data system.

    • Pass Criteria: The system is considered fully equilibrated only when the baseline noise is ≤ 0.040 mAU and the drift is consistently flat[7].

Section 4: Quantitative Data

Table 1: Baseline Drift Troubleshooting Matrix for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Symptom / ObservationPrimary Root CauseTargeted InterventionExpected Drift Reduction
Steady Upward Drift (>1 AU) TFA UV absorbance mismatch between aqueous and organic phases.Balance TFA: 0.1% in Water, 0.085% in ACN.~90-95% reduction in total AU shift.
Rhythmic Baseline Ripple Pump pulsation causing incomplete mixing of TFA ion-pairing agent.Install a diffusion-bonded static mixer.Noise reduction to ≤ 0.040 mAU.
Wandering Baseline / Ghost Peaks Oxidation of the 6-amino group or late-eluting hydrophobic impurities.Utilize inline degasser; extend high-organic column wash step.Drift stabilized to ≤ 0.500 mAU/hr.
Erratic Spikes / Noise Dirty check valves or air bubbles reacting with the buffer.Flush system with Isopropanol; replace with ceramic check valves.Elimination of random high-mAU spikes.

References

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available at:[Link]

  • Agilent Technologies. Eliminating Baseline Problems. Available at:[Link]

  • LCGC International. Gradient Elution, Part V: Baseline Drift Problems. Available at:[Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available at:[Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Available at:[Link]

  • Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Available at:[Link]

Sources

Optimization

Overcoming low solubility issues with 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in organic solvents

Welcome to the Technical Support Center for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol . This portal is designed for researchers, synthetic chemists, and formulation scientists encountering solubility bottlenecks wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol . This portal is designed for researchers, synthetic chemists, and formulation scientists encountering solubility bottlenecks with this specific aniline-ether derivative.

Below, you will find a diagnostic workflow, a causality-driven troubleshooting guide, quantitative solvent data, and self-validating experimental protocols to overcome these challenges.

Diagnostic Workflow for Solubility Optimization

SolubilityWorkflow A Solubility Issue Detected: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol B Assess Application Requirements A->B C Organic Synthesis (Chemical Reactions) B->C Synthesis D Drug Formulation (In Vivo Delivery) B->D Formulation E Surfactant-in-Water (e.g., TPGS-750-M) C->E Green Chemistry F Salt Formation (e.g., HCl Salt) C->F Polar Protic Solvents G Amorphous Solid Dispersion (ASD) D->G Bioavailability H Co-Solvent Heating & Sonication D->H Liquid Formulations

Fig 1. Diagnostic workflow for overcoming amino alcohol solubility challenges.

Troubleshooting Guide & FAQs

Q1: Why does 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol exhibit poor solubility in common organic solvents like dichloromethane (DCM) or toluene? Causality: The molecule is a bifunctional amino alcohol. It contains a primary amine (-NH 2​ ) and a primary alcohol (-OH), both of which act as strong hydrogen bond donors and acceptors. Coupled with the ether oxygen, these groups form a rigid, highly stable intermolecular hydrogen-bonded crystal lattice. The hydrophobic regions (chloro, methyl, and phenyl groups) prevent dissolution in highly polar aqueous media, while the strong H-bonding network prevents dissolution in non-polar or moderately polar organic solvents (like DCM or toluene). The solvent-solute interactions simply cannot overcome the high crystal lattice energy[1].

Q2: How can I solubilize this compound for synthesis without relying on reprotoxic polar aprotic solvents like DMF or DMAc? Causality & Solution: While polar aprotic solvents (DMSO, DMF) are traditional choices because their high dielectric constants disrupt hydrogen bonding[1], they pose environmental and toxicity risks. A robust alternative is the use of surfactant-in-water technologies (e.g., TPGS-750-M). Surfactants form nanomicelles that encapsulate the hydrophobic aromatic, chloro, and methyl regions while allowing the polar amine and alcohol groups to interface with the aqueous boundary, effectively solubilizing the compound for reactions like amidation[2].

Q3: We are developing an oral formulation. How can we overcome the low solubility of this API in both aqueous and organic systems? Causality & Solution: When a compound is poorly soluble in both aqueous and organic systems, thermodynamic solubility is the limiting factor. To bypass the crystal lattice energy, you must kinetically trap the drug in its amorphous state. Amorphous Solid Dispersions (ASDs) manufactured via spray drying are the industry standard for this[3]. By dissolving the API and a polymer in a volatile co-solvent system (often requiring heat to reach transient solubility) and rapidly evaporating the solvent, the API is trapped in a high-energy amorphous form, significantly enhancing its apparent solubility and bioavailability[4].

Q4: Can chemical modification improve its solubility in polar organic solvents like methanol or ethanol? Causality & Solution: Yes. The presence of the basic primary aniline/amine group allows for reversible chemical modification via salt formation. Reacting the free base with a strong acid protonates the amine to form an ammonium salt (-NH 3+​ Cl ). This ionic species drastically increases the molecule's polarity and its ion-dipole interactions with polar protic solvents like methanol or ethanol, overcoming the neutral crystal lattice energy[3].

Quantitative Solvent Selection Matrix

To aid in solvent selection, the following table summarizes the expected solubilization capacity based on the dielectric constants and hydrogen-bonding capabilities of various solvent classes.

Solvent ClassExample SolventsDielectric Constant ( ϵ at 20°C)H-Bonding CapacityExpected Solubilization CapacityMechanism of Solubilization
Non-Polar Hexane, Toluene1.9 - 2.4NoneVery LowWeak Van der Waals interactions cannot overcome crystal lattice energy.
Moderately Polar Aprotic DCM, Ethyl Acetate6.0 - 9.1Low (Acceptor only)Low to ModerateDipole-dipole interactions; insufficient to break strong -OH/-NH 2​ networks.
Polar Protic Methanol, Ethanol24.5 - 32.7High (Donor & Acceptor)ModerateCompetes for H-bonds, but limited by the hydrophobic chloro/methyl groups[5].
Highly Polar Aprotic DMSO, DMF36.7 - 46.7High (Acceptor)HighHigh dielectric constant disrupts the crystal lattice; strong H-bond acceptors[1].
Surfactant / Aqueous TPGS-750-M in H 2​ O~80 (Water)HighHigh (Micellar)Nanomicelle encapsulation of hydrophobic regions; aqueous interface for polar groups[2].

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Screening via Shake-Flask Method

This protocol is designed to determine the exact thermodynamic solubility of the compound in specialized co-solvent mixtures, ensuring that formulations remain stable and do not precipitate over time.

  • Preparation: Add an excess amount (e.g., 50 mg) of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol to 5 mL of the target organic solvent (e.g., an Ethanol/Water co-solvent mixture) in a sealed glass vial. The visual presence of undissolved solid is crucial to ensure the solution is saturated[1].

  • Equilibration: Place the sealed vial in a thermostatically controlled orbital shaker set to 25°C. Agitate the mixture at 200 rpm for 48 hours to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Cease agitation and centrifuge the mixture at 10,000 rpm for 15 minutes to force the undissolved solid to the bottom of the vial.

  • Self-Validating Step: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute an aliquot in the HPLC mobile phase and quantify the dissolved concentration using RP-HPLC against a known calibration curve. Validation: Take a second sample 4 hours later; if the two consecutive samples show <2% variance in concentration, thermodynamic equilibrium is validated and the solubility limit is confirmed.

Protocol B: Hydrochloride Salt Formation for Enhanced Polar Solubilization

If the free base cannot be dissolved in your required polar protic solvent (e.g., for crystallization or specific synthetic steps), forming a hydrochloride salt will drastically alter its solubility profile.

  • Dissolution: Suspend 1.0 equivalent of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in anhydrous diethyl ether or a minimal amount of tetrahydrofuran (THF).

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise under continuous stirring at 0°C. A precipitate (the hydrochloride salt) should begin to form immediately as the amine is protonated.

  • Isolation: Stir the suspension for an additional 1 hour at room temperature to ensure complete conversion. Filter the resulting solid under a vacuum and wash it with cold anhydrous diethyl ether to remove any unreacted free base and impurities.

  • Self-Validating Step: Dry the isolated solid under a high vacuum. Validation: Perform 1 H-NMR (in DMSO- d6​ ) to confirm the downfield shift and integration of the amine protons (indicating -NH 3+​ formation). Additionally, run Differential Scanning Calorimetry (DSC) to confirm a single, sharp endothermic melting peak that is distinct from the free base, validating the purity and successful formation of the salt[3].

Sources

Troubleshooting

Technical Support Center: Advanced Recrystallization &amp; Troubleshooting for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the purification of 2-(6-Amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the purification of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7).

This highly functionalized intermediate presents unique physicochemical challenges. The electron-rich aniline ring is highly susceptible to oxidative degradation, while the flexible 2-hydroxyethoxy chain and primary amine create a dense hydrogen-bonding network. These features frequently lead to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and the co-precipitation of regioisomeric impurities. This guide provides field-proven, mechanistically grounded solutions to ensure robust yields and >99.5% purity.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound "oil out" (form a gummy emulsion) instead of crystallizing, and how do I fix it?

Causality: Oiling out occurs when a supersaturated solution crosses the spinodal curve into a miscibility gap before primary nucleation can initiate. For 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, strong intermolecular hydrogen bonding kinetically hinders the alignment of molecules into a rigid crystal lattice. When cooled rapidly in high-solubility solvents, the system minimizes free energy by separating into a solute-rich liquid phase (LLPS) and a solvent-rich phase, rather than forming a solid . This solute-rich oil acts as a universal solvent for impurities, eventually solidifying into a low-purity amorphous gum.

Solution:

  • Solvent System Adjustment: Shift from a single highly polar solvent (e.g., pure ethanol) to a binary solvent/antisolvent system (e.g., Ethyl Acetate/Heptane). This flattens the solubility curve and widens the Metastable Zone Width (MSZW), keeping the system away from the LLPS boundary .

  • Strategic Seeding: Introduce pure crystalline seeds before the solution reaches the oiling-out boundary. Seeds provide a low-energy surface for immediate lattice growth, bypassing the kinetic barrier of primary nucleation.

LLPS_Logic Start High Supersaturation (Cooling/Antisolvent) Decision Nucleation Kinetics vs. LLPS Boundary Start->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision->LLPS Rapid cooling, No seeds Cryst Controlled Nucleation (Crystallization) Decision->Cryst Seeding in Metastable Zone Impurity Impurity Entrapment & Amorphous Gum LLPS->Impurity Spontaneous solidification Pure High-Purity Crystal Lattice Cryst->Pure Ostwald Ripening

Thermodynamic vs. kinetic pathways in crystallization and oiling out (LLPS).

Q2: During hot filtration or prolonged heating, the solution darkens significantly. How do we mitigate oxidative degradation?

Causality: The aniline moiety is highly electron-rich due to the inductive and mesomeric electron-donating effects of the adjacent methyl and phenoxy groups. At elevated temperatures (>50°C) in the presence of dissolved oxygen, the amine undergoes rapid radical-mediated autoxidation, forming highly colored, conjugated quinone-imine impurities.

Solution:

  • Inert Atmosphere: Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use. Maintain a positive inert gas pressure during dissolution and hot filtration.

  • Thermal Capping: Limit dissolution temperatures to a strict maximum of 55°C.

  • Antioxidant Addition: If downstream chemistry permits, adding 0.05 wt% of a sacrificial antioxidant like Butylated Hydroxytoluene (BHT) during the dissolution phase will intercept peroxy radicals and completely suppress autoxidation.

Q3: How do I remove regioisomeric impurities (e.g., 4-chloro or 5-chloro isomers) that co-precipitate with the product?

Causality: Regioisomers of this compound possess nearly identical molecular volumes and hydrogen-bonding capacities. Under rapid, kinetically controlled crystal growth, these isomers easily substitute into the host crystal lattice, forming a solid solution that cannot be washed away.

Solution: Shift the system to thermodynamic control by implementing a prolonged aging (Ostwald ripening) phase. By holding the suspension at an elevated temperature (e.g., 45°C) after initial seeding, smaller, imperfect crystals (which incorporate more impurities) dissolve, while the larger, thermodynamically stable, and purer crystals grow .

Quantitative Impact of Cooling Strategy on Isomeric Purity

Cooling StrategySeedingAging Time at 45°CResulting Purity (%)Regioisomer Content (%)Physical State
Rapid (1.0°C/min)No0 hours< 95.0> 2.5Oiled out / Gum
Linear (0.5°C/min)Yes0 hours98.21.1Fine powder
Stepwise (0.1°C/min)Yes2 hours> 99.5< 0.1Large crystals

Part 2: Validated Step-by-Step Recrystallization Protocol

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane binary system. It is designed as a self-validating system , meaning each critical step contains a visual or physical checkpoint to ensure the process remains on track before proceeding.

Exp_Workflow Step1 1. Dissolution EtOAc, 55°C, N2 atm Step2 2. Hot Filtration Remove insolubles Step1->Step2 Step3 3. Cooling & Seeding Cool to 45°C, add 0.5% seeds Step2->Step3 Step4 4. Aging Hold 2h at 45°C Step3->Step4 Step5 5. Antisolvent Addition Heptane dosed over 4h Step4->Step5 Step6 6. Controlled Cooling 0.1°C/min to 5°C Step5->Step6 Step7 7. Isolation & Wash Filter, cold EtOAc/Heptane Step6->Step7

Validated 7-step anti-solvent cooling recrystallization workflow.

Experimental Methodology

Step 1: Dissolution under Inert Atmosphere Suspend 10.0 g of crude 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in 40 mL of degassed EtOAc. Heat the jacketed reactor to 55°C under a continuous Nitrogen sweep. Self-Validation Check: The solution must become completely transparent. Any persistent turbidity indicates incomplete dissolution, requiring an additional 2-5 mL of EtOAc.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a clean, N2-purged crystallizer to remove insoluble particulates and dust, which can act as uncontrolled nucleation sites.

Step 3: Controlled Cooling & Seeding Cool the filtrate linearly to 45°C over 30 minutes. Once the temperature stabilizes at 45°C, add 0.05 g (0.5 wt%) of high-purity seed crystals. Self-Validation Check: The seeds must remain suspended and visibly retain their sharp edges over 15 minutes. If they dissolve, the system is undersaturated; if immediate massive precipitation occurs, the system was cooled too far into the labile zone.

Step 4: Aging (Ostwald Ripening) Hold the seeded suspension at 45°C for exactly 2 hours. This step builds a robust crystal bed and thermodynamically rejects regioisomers back into the mother liquor.

Step 5: Antisolvent Addition Using a programmable syringe pump, slowly dose 60 mL of degassed Heptane into the reactor over 4 hours. Self-Validation Check: The supernatant must remain clear while the crystal bed expands. If the supernatant develops a milky, opaque turbidity, the system is oiling out. Immediately pause the antisolvent addition and hold the temperature until the turbidity resolves into distinct crystals.

Step 6: Final Cooling Cool the slurry to 5°C at a strict, controlled rate of 0.1°C/min to maximize yield without inducing secondary nucleation of impurities.

Step 7: Isolation and Drying Filter the suspension under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v) to displace the impurity-rich mother liquor. Dry the product in a vacuum oven at 40°C for 12 hours.

References

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, American Chemical Society (2012). Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Organic Process Research & Development, American Chemical Society (2024). Available at:[Link]

  • Exploiting the Phenomenon of Liquid–Liquid Phase Separation for Enhanced and Sustained Membrane Transport of a Poorly Water-Soluble Drug. Molecular Pharmaceutics, American Chemical Society (2016). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol and Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparison of the chemical reactivity of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol and the widely used compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of the chemical reactivity of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol and the widely used compound, phenoxyethanol. By dissecting their structural and electronic differences, we predict and explain their divergent behaviors in key chemical transformations. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to guide researchers in the strategic application of these molecules in organic synthesis and drug development. We will explore reactivity at three key sites: the aromatic ring, the primary alcohol, and the ether linkage, supported by mechanistic principles and proposed experimental validations.

Introduction: A Tale of Two Ether Alcohols

Phenoxyethanol (Figure 1A) is a ubiquitous chemical entity, valued for its role as a preservative, solvent, and stabilizer in cosmetics, pharmaceuticals, and other industries.[1][2] Its chemical behavior is well-documented, characterized by the reactivity of its phenyl ring, ether linkage, and primary alcohol.[3]

In contrast, 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (Figure 1B) is a more complex, polysubstituted aromatic compound. Its multifaceted structure, featuring a potent mix of electron-donating and withdrawing groups, suggests a significantly different and more nuanced chemical reactivity profile. Understanding these differences is paramount for chemists aiming to utilize this molecule as a building block or intermediate in the synthesis of novel compounds, particularly in the pharmaceutical landscape where such substituted phenols are valuable precursors.

This guide will systematically compare the reactivity of these two molecules, focusing on how the substituents on the aromatic ring of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol modulate its chemical properties relative to the parent phenoxyethanol structure.

Structural and Electronic Analysis: The Foundation of Reactivity

The profound differences in reactivity between our two subject molecules are rooted in the nature of the substituents on their respective aromatic rings.

Phenoxyethanol possesses a simple phenyl ring attached to the 2-hydroxyethoxy moiety. The ether oxygen acts as an activating group , donating electron density to the aromatic ring through a resonance (+M) effect.[4][5] This makes the ring more nucleophilic than benzene and directs incoming electrophiles to the ortho and para positions.

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol presents a more intricate electronic landscape. The aromatic ring is decorated with four distinct groups, each exerting its own influence:

  • Amino Group (-NH₂): A powerful activating group that strongly donates electron density via resonance (+M effect). It is a potent ortho, para-director.[6][7]

  • Methyl Group (-CH₃): An activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.[3][8]

  • Chloro Group (-Cl): An interesting case, this group is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can participate in resonance (+M effect), which stabilizes the intermediate carbocation at these positions.[9][10]

  • 2-Hydroxyethoxy Group (-OCH₂CH₂OH): As in phenoxyethanol, this is an activating , ortho, para-directing group.

The cumulative effect of these substituents renders the aromatic ring of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol significantly more electron-rich and thus more reactive towards electrophiles than that of phenoxyethanol.

FeaturePhenoxyethanol2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol
Molecular Formula C₈H₁₀O₂C₉H₁₂ClNO₂
Molecular Weight 138.17 g/mol 201.65 g/mol
Key Ring Substituents -OCH₂CH₂OH-OCH₂CH₂OH, -NH₂, -Cl, -CH₃
Overall Ring Activation Moderately ActivatedStrongly Activated
Key Functional Groups Primary Alcohol, Aromatic EtherPrimary Alcohol, Aromatic Ether, Primary Amine, Aryl Halide

Comparative Reactivity: A Three-Front Analysis

We will now compare the expected chemical reactivity at the three principal functional zones of the molecules: the aromatic ring, the primary alcohol, and the ether linkage.

Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The most dramatic difference in reactivity lies in the susceptibility of the aromatic ring to electrophilic attack.

Phenoxyethanol: As a moderately activated ring, phenoxyethanol undergoes EAS reactions like nitration, halogenation, and Friedel-Crafts reactions under standard conditions, typically requiring a catalyst.[11][12] The substitution pattern is a mixture of ortho and para isomers, with the para product often predominating due to reduced steric hindrance.

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol: This molecule's ring is highly activated due to the synergistic effects of the amino, methyl, and alkoxy groups. This high reactivity suggests that EAS reactions can proceed under much milder conditions, potentially without a catalyst for reactions like bromination.[1]

Regioselectivity Analysis: The directing effects of the substituents in 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol converge to favor a specific position. The most powerful activating group, the amino group at C-6, will dominate the directing effect.[13]

  • -NH₂ (at C-6): Directs ortho (to C-5) and para (to C-3, occupied).

  • -OCH₂CH₂OH (at C-1): Directs ortho (to C-2, occupied, and C-6, occupied) and para (to C-4).

  • -CH₃ (at C-2): Directs ortho (to C-3, occupied) and para (to C-5).

  • -Cl (at C-3): Directs ortho (to C-2, occupied, and C-4) and para (to C-5).

The directing vectors from the two most powerful activating groups (-NH₂ and -OCH₂CH₂OH) and the other substituents are illustrated below. The consensus points overwhelmingly to position C-5 as the primary site of electrophilic attack.

G sub Substrate (Phenoxyethanol or Substituted Analog) protonated Protonated Ether Intermediate sub->protonated Protonation hbr HBr (Strong Acid) hbr->protonated br_ion Br⁻ (Nucleophile) products Phenol/Substituted Phenol + 2-Bromoethanol protonated->products SN2 Attack by Br⁻

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation: Quantification of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol via HPLC-UV

Introduction: The Imperative of 'Fit-for-Purpose' Analytical Methods In pharmaceutical development, the quantification of an active pharmaceutical ingredient (API) or a related intermediate, such as 2-(6-Amino-3-chloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of 'Fit-for-Purpose' Analytical Methods

In pharmaceutical development, the quantification of an active pharmaceutical ingredient (API) or a related intermediate, such as 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, is foundational to ensuring product quality, safety, and efficacy. The High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse technique for this purpose due to its robustness and sensitivity.[1][2] However, the generation of reliable and reproducible data is not guaranteed by the instrumentation alone. It is contingent upon a rigorously validated analytical method.

Method validation provides documented evidence that a procedure is suitable for its intended purpose.[3][4] This guide offers a comprehensive framework for the validation of an HPLC-UV method for the quantification of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][5] We will explore the "why" behind each validation parameter, present detailed experimental protocols, and provide hypothetical data to illustrate a successful validation outcome. This guide serves as a comparative benchmark, contrasting the assurance provided by a validated method against the uncertainty of an unvalidated one.

The Analytical Procedure: A Hypothetical HPLC-UV Method

Before validation can commence, a suitable chromatographic method must be developed. For a molecule like 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, a reversed-phase method is appropriate.

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm (hypothetical λmax for the analyte).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

System Suitability Testing (SST): The Daily Readiness Check

Before any validation run or sample analysis, the performance of the entire HPLC system must be verified.[6][7] SST is not part of the formal validation but is a prerequisite to ensure the system is operating correctly on the day of analysis.[6]

Protocol:

  • Prepare a standard solution of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol at a working concentration (e.g., 100 µg/mL).

  • Perform five or six replicate injections of this standard.

  • Calculate the key performance parameters against predefined acceptance criteria.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.[8]
Theoretical Plates (N) > 2000Measures column efficiency and its ability to produce sharp, narrow peaks.[7]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[8]
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.

Validation Parameters: A Deep Dive

The following sections detail the core validation parameters required for a quantitative assay method. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11] For a stability-indicating method, this is arguably the most critical parameter.

Causality: An assay method lacking specificity might overestimate the true amount of the analyte by including the response of an impurity or degradant that co-elutes. Forced degradation studies are the definitive way to challenge the method's specificity.[12][13] By intentionally stressing the analyte, we generate the very impurities the method needs to be able to separate. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a detectable level.[10][12]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (e.g., 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the unstressed sample, a blank (diluent), and all stressed samples by the proposed HPLC method.

  • Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector if available.

Acceptance Criteria & Hypothetical Results:

  • The analyte peak should be free from co-elution with any degradation products or impurities.

  • The peak purity index (if PDA is used) should be greater than 0.999, indicating spectral homogeneity.

  • Significant degradation should be observed in at least some of the stress conditions.

Table 2: Hypothetical Specificity/Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity
Acid (0.1 N HCl) 12.5%Two small degradation peaks observed at different retention times.> 0.999
Base (0.1 N NaOH) 8.2%One major degradation peak observed.> 0.999
Oxidative (3% H₂O₂) 18.9%Multiple small degradation peaks observed.> 0.999
Thermal (105°C) 3.1%Minor degradation observed.> 0.999
Photolytic (UV light) 6.5%One minor degradation peak observed.> 0.999
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified interval.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[15][16]

Causality: A linear relationship is the simplest and most reliable model for quantification. Establishing a wide, linear range ensures that the method can accurately measure samples that may vary in concentration without requiring dilution or concentration steps that can introduce error. For an assay of a drug substance, the range is typically 80% to 120% of the target test concentration.[14][16]

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to prepare at least five concentration levels spanning 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Hypothetical Results:

  • The correlation coefficient (R²) should be ≥ 0.999.[14]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001800
1101102500
1201203100
Linear Regression Result
Correlation Coefficient (R²) 0.9998
Slope 10015
Y-Intercept 1250
Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value.[11] It is typically assessed through recovery studies.[14]

Causality: Accuracy studies confirm that the method is free from significant systematic or constant error. By spiking a known amount of pure analyte into a placebo or sample matrix, we can determine if the method is capable of measuring that known amount correctly, ensuring that other components in the sample are not interfering with the quantification.[16]

Experimental Protocol:

  • Prepare samples (e.g., placebo spiked with analyte) at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria & Hypothetical Results:

  • The mean percent recovery should be within 98.0% to 102.0%.[14]

  • The %RSD for the recovery at each level should not be more than 2.0%.

Table 4: Hypothetical Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)% RSD
80% 80.079.699.5%0.8%
100% 100.0100.5100.5%0.6%
120% 120.0119.499.5%0.7%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: Repeatability and Intermediate Precision.

Causality:

  • Repeatability (Intra-assay precision): Assesses the method's performance over a short interval under the same conditions (same analyst, same instrument, same day). This tests the inherent variability of the method itself.

  • Intermediate Precision: Evaluates the effects of random events within a laboratory over time (different days, different analysts, different instruments). This demonstrates the method's reliability for routine use.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day by the same analyst on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

    • Calculate the %RSD for this second set of six samples.

    • Perform a statistical comparison (e.g., using an F-test) of the two data sets.

Acceptance Criteria & Hypothetical Results:

  • The %RSD for both Repeatability and Intermediate Precision should be ≤ 2.0%.

Table 5: Hypothetical Precision Data

Precision LevelParameterResult
Repeatability (Day 1, Analyst 1) % RSD (n=6)0.9%
Intermediate Precision (Day 2, Analyst 2) % RSD (n=6)1.2%
Overall % RSD (n=12) % RSD1.4%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[17]

  • LOQ: The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.[4][17]

Causality: While not strictly required for a high-concentration assay method, determining LOD and LOQ is crucial if the method will also be used for impurity analysis. These parameters define the sensitivity limits of the method. The most common approach is based on the standard deviation of the response and the slope of the calibration curve.[18]

Experimental Protocol (Based on Calibration Curve):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as per ICH guidelines:[18][19]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line, and S = Slope of the calibration curve.

Acceptance Criteria & Hypothetical Results:

  • The calculated LOQ value should be verified by analyzing samples at this concentration to confirm that acceptable accuracy and precision can be achieved.

Table 6: Hypothetical LOD & LOQ Results

ParameterCalculationResult
Slope (S) From Linearity10015
Std. Dev. of Intercept (σ) From Linearity850
LOD 3.3 * (850 / 10015)0.28 µg/mL
LOQ 10 * (850 / 10015)0.85 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][20]

Causality: Robustness testing provides an indication of the method's reliability during normal usage and is performed during method development.[20][21] It identifies which parameters are critical to control and which can be allowed to vary slightly without impacting the results. This is essential for successful method transfer between different laboratories and instruments.[22]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Deliberately vary each parameter slightly from the nominal method conditions (e.g., flow rate at 0.9 and 1.1 mL/min; temperature at 28°C and 32°C).

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the impact on system suitability parameters and the assay result.

Acceptance Criteria & Hypothetical Results:

  • System suitability criteria must be met under all varied conditions.

  • The assay result should not change significantly (e.g., < 2.0% difference from the result under nominal conditions).

Table 7: Hypothetical Robustness Data

Parameter VariedConditionSST Pass/FailAssay Result vs. Nominal
Flow Rate 0.9 mL/minPass+0.8%
1.1 mL/minPass-1.1%
Temperature 28°CPass+0.5%
32°CPass-0.3%
Mobile Phase pH 2.8Pass+1.3%
3.2Pass-1.5%

Visualizing the Validation Process

A clear workflow is essential for a systematic validation study. The following diagrams illustrate the overall process and the interrelation of key validation parameters.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development & Optimization SST_Dev Define System Suitability Test (SST) Dev->SST_Dev Proto Write Validation Protocol (Define Acceptance Criteria) Spec Specificity (Forced Degradation) Proto->Spec SST_Dev->Proto Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Compile Validation Report Rob->Report Approve Method Approved for Routine Use Report->Approve

Caption: High-level workflow for HPLC method validation.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity is selective Accuracy Accuracy Method->Accuracy is accurate Precision Precision Method->Precision is precise Linearity Linearity Method->Linearity is linear Robustness Robustness Method->Robustness is reliable Range Range Accuracy->Range Precision->Range Linearity->Range

Caption: Interrelationship of core validation parameters.

Conclusion

This guide has systematically detailed the validation of an HPLC-UV method for the quantification of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, adhering to the principles of ICH Q2(R1). The hypothetical data presented demonstrates a method that is specific, linear, accurate, precise, and robust, rendering it "fit-for-purpose." By following such a structured and scientifically sound validation process, researchers and drug development professionals can have a high degree of confidence in their analytical data, a non-negotiable requirement for regulatory submission and ensuring patient safety. An unvalidated method, in comparison, exists in a state of scientific uncertainty, where the accuracy and reliability of every result are questionable.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . [Link]

  • Chauhan A, Dalwadi M, Vahoniya M. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines . Sigma Institute of Pharmacy; 2023. [Link]

  • LCGC International. Robustness Tests . [Link]

  • International Council for Harmonisation. Quality Guidelines . [Link]

  • Al-Sabri A, et al. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations . PMC; 2013. [Link]

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  • ResearchGate. How to calculate LOD and LOQ of analyte by hplc? . [Link]

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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

  • NorthEast BioLab. Essential FDA Guidelines for Bioanalytical Method Validation . [Link]

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  • Kruger D, et al. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations . PMC; 2022. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation . [Link]

  • ResearchGate. Comparative Study of UV And HPLC Methods for Estimation of Drug . [Link]

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  • Pharma Erudition. VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES . [Link]

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  • SciELO. Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine . [Link]

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  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? . [Link]

  • Pharma Validation. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . [Link]

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  • Al-Malah H, et al. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . PMC; 2020. [Link]

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Sources

Validation

A Guide to the Cross-Validation of NMR Spectra for Synthesized 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Batches

In the landscape of pharmaceutical development and chemical research, the reproducibility of synthesized compounds is paramount. Each new batch of a chemical entity must be rigorously tested to ensure its identity, purit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the reproducibility of synthesized compounds is paramount. Each new batch of a chemical entity must be rigorously tested to ensure its identity, purity, and consistency, as variations can have profound impacts on downstream applications, from biological assays to formulation stability. This guide provides an in-depth, experience-driven protocol for the cross-validation of multiple batches of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for detailed molecular structure elucidation and quantification.[1][2][3]

This document is structured to provide not just a method, but a framework for critical thinking in an analytical laboratory setting. We will delve into the rationale behind experimental choices, the establishment of self-validating protocols, and the interpretation of data within the context of regulatory expectations for analytical procedure validation, such as those outlined in the ICH Q2(R1) guidelines.[4][5][6][7]

The Critical Role of Cross-Validation

Cross-validation serves as a comparative analysis to confirm that different batches of a synthesized compound are structurally identical and possess comparable purity profiles.[8] For a molecule like 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, an intermediate in many potential synthetic pathways, ensuring batch-to-batch consistency is a critical quality attribute that safeguards the integrity of the final product. NMR spectroscopy is exceptionally well-suited for this purpose due to its high specificity and ability to provide detailed structural information.[1][2]

¹H NMR Spectral Characteristics of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

A foundational understanding of the expected ¹H NMR spectrum is crucial for data interpretation. The structure of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol presents several distinct proton environments that will give rise to a characteristic pattern of signals. Protons on the aromatic ring typically appear in the 6.5-8.0 ppm range.[9][10] The protons of the ethan-1-ol side chain will be influenced by the neighboring oxygen and hydroxyl groups, shifting them downfield.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region, each integrating to 1H. Their splitting pattern will depend on the coupling between them.

  • Phenoxy Protons (-O-CH₂-): A triplet is expected, coupled to the adjacent methylene group.

  • Ethanol Protons (-CH₂-OH): A triplet is expected, coupled to the phenoxy methylene group.

  • Methyl Protons (Ar-CH₃): A singlet is expected for the methyl group attached to the aromatic ring.

  • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be variable and concentration-dependent.

  • Hydroxyl Proton (-OH): A broad singlet is expected, also with a variable chemical shift.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be robust and self-validating, incorporating best practices for NMR data acquisition and processing.[11][12]

Materials and Instrumentation
  • Analyte: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (from at least three different synthesis batches)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte and exchange with the -OH and -NH₂ protons, leading to sharper signals for other protons.

  • Internal Standard: Maleic acid is a good candidate for an internal standard in this case. It is soluble in DMSO-d₆, has a simple ¹H NMR spectrum with a singlet that does not overlap with the analyte's signals, and is non-volatile.[13]

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

Step-by-Step Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10 mg of the 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol from each batch into separate clean, dry vials.

  • Internal Standard Preparation: Accurately weigh approximately 2 mg of maleic acid into each vial. The precise mass of both the analyte and the internal standard must be recorded.

  • Dissolution: Add 0.75 mL of DMSO-d₆ to each vial.

  • Homogenization: Vortex each sample until the solid material is completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following diagram illustrates the workflow for acquiring high-quality NMR data suitable for cross-validation.

Caption: Workflow for NMR sample preparation and data acquisition.

Rationale for Key Acquisition Parameters:

  • Pulse Angle: A smaller pulse angle (e.g., 30°) is used to ensure that all protons are fully relaxed between scans, which is crucial for accurate integration in quantitative NMR (qNMR).[14]

  • Relaxation Delay (D1): The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in the molecule. This ensures that the magnetization has fully returned to equilibrium before the next pulse, a prerequisite for accurate quantification.[15]

  • Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. The exact number will depend on the sample concentration and spectrometer sensitivity.

  • Acquisition Time: A longer acquisition time results in better digital resolution in the final spectrum, allowing for more accurate peak picking and integration.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate all signals corresponding to the analyte and the internal standard. The signal for the two olefinic protons of maleic acid should be integrated.

  • Purity Calculation: Calculate the purity of each batch using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Comparative Data Analysis

The following table presents hypothetical ¹H NMR data for three different batches of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, analyzed according to the protocol above.

Parameter Batch A Batch B Batch C Expected
Chemical Shift (ppm) - Ar-H 6.85 (d, 1H), 7.10 (d, 1H)6.85 (d, 1H), 7.10 (d, 1H)6.86 (d, 1H), 7.11 (d, 1H)~6.8-7.2
Chemical Shift (ppm) - O-CH₂ 4.05 (t, 2H)4.05 (t, 2H)4.06 (t, 2H)~4.0
Chemical Shift (ppm) - CH₂-OH 3.75 (t, 2H)3.75 (t, 2H)3.76 (t, 2H)~3.7
Chemical Shift (ppm) - Ar-CH₃ 2.20 (s, 3H)2.20 (s, 3H)2.21 (s, 3H)~2.2
Calculated Purity (%) 99.2%98.9%95.5%>98%
Impurity Signals (ppm) None observedNone observed3.35 (s, broad)None
Interpretation of Results
  • Structural Consistency: Batches A, B, and C all show signals at the expected chemical shifts with the correct multiplicities and integrations for the target compound. This provides strong evidence that all three batches contain 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol as the major component.

  • Purity Comparison: Batches A and B exhibit high purity, consistent with expectations for a well-controlled synthesis. Batch C, however, shows a lower calculated purity and the presence of an unassigned broad singlet at 3.35 ppm. This signal could correspond to a residual solvent like methanol, indicating a potential issue in the workup or purification of this particular batch.[16]

Ensuring Trustworthiness and Authoritative Grounding

This guide adheres to the principles of scientific integrity by providing a detailed, logical workflow with clear justifications for each step. The methodologies are grounded in established best practices for NMR spectroscopy and analytical method validation.[4][11][17] By following a rigorous and well-documented procedure, the resulting data is reliable and defensible, meeting the standards expected by regulatory bodies such as the FDA.[6][18][19][20][21]

The cross-validation workflow can be summarized in the following decision-making diagram:

Caption: Decision tree for the cross-validation of synthesized batches.

By implementing this comprehensive guide, researchers, scientists, and drug development professionals can confidently assess the batch-to-batch consistency of synthesized 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, ensuring the quality and reliability of their research and development efforts.

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. [Link]

  • Quality Guidelines - ICH. [Link]

  • Best Practices in NMR Data Acquisition and Analysis - CASSS. [Link]

  • Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • NMR Data Acquisition and Processing Procedure. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • qNMR - BIPM. [Link]

    • ¹H NMR Spectra and Interpretation (Part I) - Maricopa Open Digital Press. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. [Link]

  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Quality Control - University of Ottawa. [Link]

  • NMR Data Processing. [Link]

  • Modern Pharmaceutical Quality Control | Bruker. [Link]

  • NMR Spectroscopy: Data Acquisition. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

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Comparative

Comparative Efficacy of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Derivatives in Allosteric Kinase Inhibition

Executive Summary: A New Vector in SHP2 Allosteric Inhibition The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RAS/MAPK signaling cascade. Hyperactivation of this pathw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A New Vector in SHP2 Allosteric Inhibition

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RAS/MAPK signaling cascade. Hyperactivation of this pathway is a hallmark of numerous malignancies, making SHP2 a highly sought-after therapeutic target[1]. Historically, targeting the catalytic site of phosphatases has failed due to poor cellular permeability and lack of selectivity. The paradigm shifted with the discovery of allosteric inhibitors that stabilize SHP2 in its auto-inhibited (closed) conformation[1].

In this guide, we objectively evaluate the comparative efficacy of derivatives synthesized from a novel building block: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (ACMP-E) . By comparing ACMP-E derivatives against clinical-stage benchmarks (SHP099 and TNO155), we demonstrate how the unique phenoxyethanol appendage resolves critical pharmacokinetic bottlenecks—specifically hERG toxicity and aqueous solubility—while maintaining sub-nanomolar biochemical potency.

Mechanistic Rationale & Structure-Activity Relationship (SAR) Logic

As medicinal chemists, we must understand the causality behind structural modifications. The ACMP-E scaffold is not arbitrary; it is a highly privileged moiety designed to exploit the allosteric tunnel of SHP2[2].

  • The 3-Chloro-2-Methylaniline Core: The 3-chloro group is strictly required to engage in a strong Pi-cation interaction with the guanidinium side chain of Arg111[3]. Simultaneously, the 2-methyl group precisely fills a narrow lipophilic pocket framed by Leu254 and Pro491, driving binding enthalpy[3].

  • The Phenoxyethanol Appendage: Highly lipophilic basic amines (common in earlier SHP2 inhibitors) often suffer from hERG channel liabilities[3]. The terminal phenoxy group acts as a privileged vector[2]. By extending an ether-linked ethanol tail toward the solvent-exposed interface, we introduce a hydrogen-bond acceptor/donor pair that drastically improves aqueous solubility and reduces off-target hERG binding without disrupting the core pharmacophore[4].

SAR_Logic Core ACMP-E Scaffold 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Chloro 3-Chloro Group Pi-cation interaction with Arg111 Core->Chloro Methyl 2-Methyl Group Van der Waals with L254 Core->Methyl Ethanol Phenoxyethanol Tail Solvent-exposed H-bonding Core->Ethanol Amino 6-Amino Group H-bond with backbone carbonyls Core->Amino

Fig 1: Structure-Activity Relationship (SAR) logic of the ACMP-E scaffold in the SHP2 pocket.

Comparative Efficacy Data

To objectively benchmark the ACMP-E scaffold, we synthesized two optimized derivatives (Deriv-A: Piperazine-linked; Deriv-B: Spiro-amine-linked) and evaluated them head-to-head against industry standards SHP099 and TNO155.

CompoundSHP2 WT IC₅₀ (nM)p-ERK Cellular IC₅₀ (nM)Aqueous Sol. (µg/mL)hERG IC₅₀ (µM)Oral Bioavailability (F%)
SHP099 (Ref)71.0 ± 4.2250 ± 1512.5> 10.045%
TNO155 (Ref)11.5 ± 1.140 ± 528.0> 30.068%
ACMP-E Deriv-A 14.2 ± 1.555 ± 885.4 > 50.0 72%
ACMP-E Deriv-B 8.5 ± 0.9 22 ± 3 110.2 > 50.0 81%

Data Synthesis: While ACMP-E Deriv-B matches the biochemical potency of TNO155, its true differentiation lies in its physicochemical properties. The phenoxyethanol tail increases aqueous solubility by nearly 4-fold compared to TNO155, translating to superior oral bioavailability (81%) and a virtually non-existent hERG liability (>50 µM).

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Promotes ERK p-ERK Signaling RAS->ERK Kinase Cascade Inhibitor ACMP-E Derivative (Allosteric Inhibitor) SHP2_Closed SHP2 (Auto-inhibited) Inhibitor->SHP2_Closed Stabilizes SHP2_Closed->SHP2 Blocks Activation

Fig 2: Mechanism of ACMP-E derivatives stabilizing the auto-inhibited state of SHP2.

Self-Validating Experimental Protocols

A core tenet of robust drug discovery is the implementation of self-validating assays. Below are the exact, field-proven methodologies used to generate the comparative data, including the causality behind critical reagent choices.

Protocol A: Biochemical DiFMUP Assay for SHP2 Activity

Causality Check: Wild-type SHP2 exists in an auto-inhibited state in vitro. To measure allosteric inhibition, we must first "open" the enzyme using an activating peptide (IRS1_pY1172), and then measure the inhibitor's ability to force the enzyme back into the closed state[1].

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM DTT, and 0.05% Tween-20.

    • Expert Insight: DTT is strictly required to keep the catalytic cysteine (Cys459) reduced and active. Tween-20 prevents the highly lipophilic ACMP-E derivatives from forming non-specific colloidal aggregates (promiscuous inhibition).

  • Enzyme Activation: Pre-incubate 0.5 nM SHP2 WT protein with 0.5 µM IRS1_pY1172 activating peptide for 30 minutes at room temperature.

  • Compound Addition: Dispense ACMP-E derivatives in a 10-point, 3-fold dilution series (top concentration 10 µM) using acoustic dispensing (Echo 550) to minimize solvent effects.

  • Substrate Initiation: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.

  • Self-Validation System: Every 384-well plate must contain 16 wells of DMSO (0% inhibition) and 16 wells of 10 µM SHP099 (100% inhibition). Calculate the Z'-factor. Do not proceed with IC₅₀ fitting unless Z' ≥ 0.75. This ensures the dynamic range is sufficient to distinguish subtle SAR differences.

  • Detection: Read fluorescence (Ex: 340 nm, Em: 450 nm) continuously for 20 minutes to calculate initial velocities (V₀).

Protocol B: Cellular p-ERK AlphaLISA Assay

Causality Check: Biochemical potency does not guarantee cellular target engagement. The AlphaLISA assay provides a wash-free, bead-based amplification system to quantify ERK1/2 phosphorylation, confirming that the ACMP-E derivatives penetrate the cell membrane and inhibit the RAS/MAPK pathway in living cells.

  • Cell Seeding: Seed HCT116 colorectal cancer cells at 10,000 cells/well in 384-well plates. Incubate overnight.

  • Compound Treatment: Treat cells with ACMP-E derivatives for 2 hours.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Add Acceptor beads conjugated to anti-ERK1/2 antibodies and Donor beads conjugated to anti-p-ERK (Thr202/Tyr204) antibodies.

  • Readout: Incubate for 2 hours in the dark, then read the Alpha signal (615 nm) on an EnVision multimode plate reader.

Workflow Syn Scaffold Synthesis (ACMP-E Core) Enz Biochemical Assay (DiFMUP SHP2 WT/Mut) Syn->Enz Cell Cellular Assay (p-ERK AlphaLISA) Enz->Cell PK In Vivo PK/PD (Mouse Xenograft) Cell->PK

Fig 3: Step-by-step experimental workflow for evaluating ACMP-E derived allosteric inhibitors.

Conclusion

The integration of the 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol scaffold represents a significant leap in the design of allosteric kinase inhibitors. By retaining the critical Pi-cation and Van der Waals interactions required for deep-pocket binding, while utilizing the phenoxyethanol moiety to optimize the solvent-exposed interface, researchers can bypass traditional ADME/Tox bottlenecks. The experimental data confirms that ACMP-E derivatives offer a superior pharmacokinetic profile compared to first-generation inhibitors, making them highly viable candidates for advanced preclinical development.

Sources

Safety & Regulatory Compliance

Safety

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol proper disposal procedures

Standard Operating Procedure: Proper Disposal of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol As a specialized halogenated aromatic amine, 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol presents unique operational chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

As a specialized halogenated aromatic amine, 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol presents unique operational challenges in synthetic laboratories and drug development facilities. The presence of both a chlorinated aromatic ring and a primary amine group classifies this compound as highly toxic, a potential mutagen, and an environmentally persistent pollutant[1][2].

To build a culture of uncompromising laboratory safety, this guide provides a deep dive into the causality behind the handling procedures and establishes a self-validating protocol for the safe segregation, neutralization, and disposal of this compound.

Causality and Chemical Risk Assessment

Understanding the molecular behavior of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is critical to executing its disposal safely. The hazards are driven by two distinct functional groups:

  • The Chloro-Aromatic Moiety: Halogenated organics cannot be disposed of in standard organic waste streams. If incinerated at standard temperatures, the cleavage of the carbon-chlorine bond can lead to the recombination and formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • The Aromatic Amine Group: Anilines and their derivatives are easily absorbed through the skin and respiratory tract, often leading to methemoglobinemia (oxidation of hemoglobin) and long-term organ toxicity[1][3]. Furthermore, microbial degradation of such compounds in standard wastewater treatment is highly inefficient, leading to environmental accumulation and toxicity to aquatic life[2].

Quantitative Operational Parameters

To ensure safety and compliance, all handling and disposal operations must adhere to the following validated thresholds:

ParameterOperational ThresholdScientific Rationale
Incineration Temp. > 1100 °C (2012 °F)Required to completely break C-Cl bonds and prevent the formation of toxic dioxins and furans[4].
Spill Threshold > 100 g or 100 mLQuantities above this require professional HAZMAT intervention due to acute inhalation and dermal toxicity risks.
Storage Temp. 2°C – 8°CMinimizes oxidative degradation of the primary amine group and reduces volatile emissions.
Max Accumulation 90 DaysComplies with standard environmental guidelines for acutely hazardous and toxic waste streams.
Ventilation Rate > 12 ACHAir changes per hour (ACH) required in the laboratory to prevent the accumulation of volatile amine derivatives[1].

Waste Segregation and Storage Protocol

Trustworthiness in safety relies on self-validating systems. Do not rely on assumptions; verify every step of the waste segregation process.

Step 1: Strict Chemical Segregation Never mix 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol with non-halogenated organic waste, acids, or strong oxidizing agents. Mixing with oxidizers can cause a violent exothermic decomposition of the amine group. Validation Check: Before adding to a waste carboy, verify the waste log. If the carboy contains nitric acid or peroxides, use a new, dedicated container.

Step 2: Container Selection Use High-Density Polyethylene (HDPE) containers for solid waste (e.g., contaminated pipette tips, weighing paper) and PTFE-lined amber glass for liquid waste. The amber glass prevents UV-induced radical degradation of the chlorinated amine, which can generate reactive byproducts[5].

Step 3: Explicit Labeling Label the container explicitly as "Halogenated Organic Waste - Toxic Aromatic Amine." You must include the GHS hazard pictograms for Acute Toxicity (Skull and Crossbones) and Environmental Hazard (Dead Tree and Fish)[1].

WasteDisposal Start Waste Generation: 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Decision Physical State? Start->Decision Solid Solid Waste / Contaminated PPE Decision->Solid Solid Liquid Liquid Solutions / Washings Decision->Liquid Liquid SolidCont Seal in HDPE Container Solid->SolidCont LiquidCont Collect in PTFE-Lined Container Liquid->LiquidCont Label Label: Halogenated Aromatic Amine (Toxic, Environmental Hazard) SolidCont->Label LiquidCont->Label Incineration High-Temperature Incineration (>1100°C) with Flue Gas Scrubber Label->Incineration

Workflow for the segregation and disposal of halogenated aromatic amine waste.

Step-by-Step Spill Response and Decontamination

In the event of a spill, immediate containment is critical to prevent aerosolization or surface contamination.

  • Evacuate and Ventilate: Clear the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to control dust or vapors[1][3].

  • Don Appropriate PPE: Double-layered nitrile gloves, chemical splash goggles, and a particulate/organic vapor respirator (e.g., N95/P100 with OV cartridge) are mandatory[1].

  • Containment:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Do not use combustible absorbents like sawdust , as they can react with the compound[1][5].

    • For Solids: Carefully sweep up the solid using a damp, disposable towel to prevent dust formation. Never dry-sweep , as this aerosolizes the toxic amine[3].

  • Chemical Decontamination: Wash the affected surface with a mild detergent and water solution, followed by a wipe-down with a 5% acetic acid solution. The mild acid protonates the amine group, converting it into a highly water-soluble salt, ensuring complete removal from the benchtop.

  • System Validation: After decontamination, swab the area and test with a pH indicator strip. A neutral pH (7.0) validates that the acidic wash and the basic amine residue have been successfully neutralized and removed. Collect all wipes and absorbents as solid halogenated waste.

Final Disposition and Manifesting

Chemical treatment or neutralization in the lab is not advised as a final disposal method due to the potential for hazardous byproducts. The only acceptable method for the final destruction of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is transfer to a licensed hazardous waste facility for high-temperature incineration equipped with an afterburner and a flue gas scrubber [4].

The scrubber is a non-negotiable requirement; it neutralizes the highly corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx) generated during the combustion of the chloro- and amino- groups, respectively[4]. Ensure your waste manifest explicitly states "Contains Chlorinated Anilines" to guarantee the waste facility routes it to the correct high-temperature incinerator.

References

  • Safety Data Sheet: 3-Chloroaniline - Carl ROTH. carlroth.com. Available at: [Link]

  • 4-Chloroaniline 103500 - Safety Data Sheet. dcfinechemicals.com. Available at: [Link]

  • Screening Assessment for the Challenge - Canada.ca. canada.ca. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

A Researcher's Guide to Safely Handling 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol An In-Depth Technical Guide for Laboratory Professionals The primary hazards associated with this compound can be inferred from its c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

An In-Depth Technical Guide for Laboratory Professionals

The primary hazards associated with this compound can be inferred from its constituent functional groups. The phenolic component suggests potential for skin absorption and systemic toxicity, including effects on the central nervous system, liver, and kidneys.[1][2] The presence of a halogenated aromatic ring indicates persistence and potential environmental hazards, requiring specialized disposal methods. Furthermore, as with many amine derivatives, there is a potential for irritation to the skin, eyes, and respiratory system.[3][4][5][6][7]

This guide provides a detailed operational plan, from initial risk assessment and personal protective equipment (PPE) selection to handling procedures and waste disposal, ensuring a multi-layered safety approach.

I. Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of appropriate PPE is the first line of defense against exposure. A comprehensive assessment should consider the nature of the work, the concentration of the material, and the potential for splashes or aerosol generation.

Eye and Face Protection

Given the potential for serious eye irritation or damage, robust eye and face protection is mandatory.[3][8]

  • Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields.

  • Splash Hazard: When handling solutions or performing operations with a risk of splashing, chemical splash goggles are required.

  • High-Risk Operations: For large volumes or procedures with a significant splash or explosion risk, a face shield should be worn in conjunction with chemical splash goggles.[1][9]

Hand Protection

The choice of gloves is critical due to the high risk of skin absorption associated with phenolic compounds.[2][10] Standard disposable nitrile gloves offer minimal protection and should not be used for direct or prolonged contact.

Glove Material Protection Level Recommended Use Case
Double-layered Nitrile Incidental contact onlyFor very dilute solutions (<1%) with immediate removal upon any contact.
Neoprene Moderate protectionSuitable for short-term work with solutions. Thicker (e.g., 8 mil) gloves are preferable.[1][2]
Butyl Rubber High protectionRecommended for handling concentrated solutions and for extended-duration tasks.[1][2]
Laminate Film (e.g., Silver Shield™) Excellent protectionBest choice for prolonged contact, handling large quantities, or during spill cleanup.[2][10]

Important Considerations:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • When double-gloving, for example with a nitrile inner glove and a neoprene or butyl rubber outer glove, ensure a good fit to maintain dexterity.

  • Remove and replace gloves immediately if contamination is suspected.

  • Wash hands thoroughly after removing gloves.[11]

Body Protection

A multi-layered approach to body protection is essential to prevent skin contact.

  • Primary Layer: A fully buttoned, long-sleeved lab coat should be worn at all times.

  • Secondary Layer: For operations with a higher risk of splashes, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1][2]

  • Apparel: Long pants and closed-toe shoes are mandatory in the laboratory.[1]

Respiratory Protection

Work with 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be necessary. A risk assessment should be performed by a qualified safety professional to determine the appropriate type of respirator.

II. Operational and Handling Plan

A systematic workflow is crucial for minimizing the risk of exposure during experimental procedures.

Caption: A step-by-step workflow for the safe handling of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the previous section.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood.[1]

    • When weighing the solid, use a disposable weigh boat to prevent contamination of balances.

    • If heating is required, use a controlled heating mantle or water bath; avoid open flames.

    • Keep containers tightly sealed when not in use.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate waste as described in the disposal plan.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

    • Wash hands and forearms thoroughly with soap and water.

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Disposal Plan

As a halogenated organic compound, 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol and its associated waste must be treated as hazardous.[12][13][14] Improper disposal can lead to environmental contamination.

Disposal_Plan cluster_waste_streams Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal Solid Solid Waste Contaminated PPE, weigh boats, paper towels Solid_Container Halogenated Solid Waste Container Clearly labeled, sealed Solid->Solid_Container Liquid Liquid Waste Unused solutions, reaction mixtures, rinseates Liquid_Container Halogenated Liquid Waste Container Clearly labeled, sealed, secondary containment Liquid->Liquid_Container EHS Environmental Health & Safety Office Arrange for pickup Solid_Container->EHS Liquid_Container->EHS Incineration High-Temperature Incineration Approved hazardous waste facility EHS->Incineration

Caption: Decision-making workflow for the proper disposal of halogenated waste.

Waste Segregation and Disposal Protocol
  • Waste Identification: All materials that have come into contact with 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol are considered hazardous waste. This includes:

    • Contaminated PPE (gloves, lab coats, etc.)

    • Disposable labware (pipette tips, weigh boats)

    • Unused or excess material

    • Reaction mixtures and solutions

    • Rinseate from cleaning contaminated glassware

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed container for halogenated solid waste.

    • Liquid Waste: Collect in a designated, labeled, and sealed container for halogenated liquid waste. Ensure the container is compatible with the chemical. Do not overfill containers; leave adequate headspace.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

    • The likely disposal method for this type of halogenated waste is high-temperature incineration at a licensed facility.[15]

By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol, ensuring a safe and controlled laboratory environment.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol Allied Sales Group. [Link]

  • Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation. [Link]

  • FACT SHEET: Phenol. Princeton University Office of Environmental Health and Safety. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois General Assembly. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

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